Hexamethylenediamine sebacate
Description
Properties
IUPAC Name |
decanedioic acid;hexane-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4.C6H16N2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;7-5-3-1-2-4-6-8/h1-8H2,(H,11,12)(H,13,14);1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJUZWOHLHBWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C(CCCN)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52349-39-0, 6422-99-7, 9011-52-3 | |
| Details | Compound: Decanedioic acid, polymer with 1,6-hexanediamine | |
| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52349-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Decanedioic acid, polymer with 1,6-hexanediamine | |
| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Decanedioic acid, polymer with 1,6-hexanediamine | |
| Record name | Decanedioic acid, polymer with 1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2027626 | |
| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6422-99-7, 9011-52-3 | |
| Record name | Hexamethylenediamine sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422997 | |
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| Record name | Decanedioic acid, polymer with 1,6-hexanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanedioic acid, polymer with 1,6-hexanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sebacic acid, compound with hexane-1,6-diamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HEXAMETHYLENEDIAMINE SEBACATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62G464KX7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
hexamethylenediamine sebacate chemical properties and structure
Topic: Hexamethylenediamine Sebacate: Chemical Properties, Structure, and Polymerization Kinetics Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals[1]
Executive Summary: The Stoichiometric Architect
Hexamethylenediamine sebacate (CAS 6422-99-7), often referred to as Nylon 6,10 Salt or SH Salt , is the critical ionic intermediate in the synthesis of Poly(hexamethylene sebacamide). Unlike the melt-blending of monomers, the isolation of this salt ensures the precise 1:1 stoichiometric balance required by the Carothers equation to achieve high molecular weight polymers (
For drug development and biomaterial professionals, this compound represents more than a polymer precursor; it is the foundational scaffold for biocompatible monofilament sutures and drug-eluting matrices . Its unique crystal lattice—alternating polar ionic sheets with hydrophobic aliphatic spacers—governs its solubility, thermal stability, and ultimate conversion into medical-grade nylon.[1]
Molecular Architecture & Crystallography
Chemical Identity
-
Formula:
-
Molecular Weight: 318.46 g/mol
-
Structure: An ionic salt complex formed by the proton transfer from sebacic acid (decanedioic acid) to hexamethylenediamine (1,6-diaminohexane).[1][2]
Crystal Lattice Dynamics
The stability of hexamethylenediamine sebacate arises from its robust hydrogen-bonding network. In the solid state, the salt typically adopts a triclinic (P
-
Ionic Sheets: The ammonium heads (
) and carboxylate tails ( ) form distinct polar layers held together by strong electrostatic forces and hydrogen bonds.[1][2] -
Aliphatic Spacers: The 6-carbon (diamine) and 8-carbon (diacid backbone) chains extend between these ionic sheets.[1][2] This "layer-like" packing allows the salt to crystallize readily from polar solvents like ethanol or water, rejecting impurities—a self-purification mechanism critical for medical-grade applications.[1]
Diagram 1: Salt Formation & Lattice Concept
Caption: The acid-base reaction forms a stable salt where ionic interactions (green) create a rigid lattice, segregating from the flexible aliphatic chains.[2]
Physicochemical Properties
The following data characterizes the purified salt, distinct from the final polymer.
| Property | Value | Context & Significance |
| Melting Point | 170°C – 174°C | Distinct "Salt Strike" temperature.[1][2] If MP < 168°C, impurities (excess diamine) are likely present.[1] |
| Solubility (Water) | ~45 g/100 mL (25°C) | Highly soluble due to ionic character.[1][2] Allows for aqueous polymerization processes.[1] |
| Solubility (Ethanol) | Sparingly Soluble | Critical for Purification: The salt precipitates in cold ethanol, while impurities remain in solution.[1] |
| pH (1% aq.[1][2] soln) | 7.6 – 7.8 | Near-neutral pH indicates perfect 1:1 stoichiometry.[1] pH > 8.0 suggests excess amine.[1] |
| Appearance | White crystalline powder | Hygroscopic; must be stored in desiccated conditions to prevent hydrolysis.[1] |
Synthesis & Purification Protocol (The "Salt Strike")
Objective: Synthesis of high-purity hexamethylenediamine sebacate for medical-grade Nylon 6,10 production. Why this method? Direct melt polymerization is prone to amine volatilization, disrupting stoichiometry.[1] The "Salt Strike" fixes the 1:1 ratio in a solid crystal.
Reagents
-
Sebacic Acid: >99.5% purity (recrystallized).[1]
-
Hexamethylenediamine (HMDA): >99% purity (solid or concentrated solution).[1]
Step-by-Step Methodology
-
Dissolution (Separate Phases):
-
Dissolve 20.2 g of Sebacic Acid in 100 mL of warm ethanol (60°C).
-
Dissolve 11.6 g of HMDA in 20 mL of ethanol (or minimal water).[1]
-
-
The Strike (Mixing):
-
Crystallization:
-
Cool the mixture slowly to 4°C. The salt will crystallize as white plates/needles.
-
Self-Validation: If the solution turns yellow/brown, oxidation has occurred (exclude oxygen in future runs).[1]
-
-
Filtration & Washing:
-
Vacuum filter the crystals.
-
Wash with cold acetone (removes unreacted organic monomers).[1]
-
-
Drying:
Diagram 2: Synthesis & Polymerization Workflow
Caption: The transition from ionic salt synthesis (blue) to covalent polycondensation (red) requires precise thermal management to remove water.[2]
Medical Applications & Polymerization Mechanism
From Salt to Suture
Upon heating the salt above 200°C, the ionic bond converts to a covalent amide bond, releasing water.
Why Nylon 6,10? Compared to Nylon 6,6, the longer hydrocarbon chain of the sebacate moiety (10 carbons) imparts:
-
Lower Moisture Absorption: Critical for sutures to maintain tensile strength in vivo.[1]
-
Lower Modulus: Provides better handling and knot security for surgeons.[1]
Drug Delivery Systems
Recent research utilizes the salt phase to encapsulate thermolabile drugs. By co-crystallizing the drug within the nylon salt lattice or using the polymer as a microsphere matrix:
-
Mechanism: Erosion-controlled release.[1]
-
Target: Localized delivery of anti-inflammatory agents (e.g., in "smart sutures" that detect inflammation).[1]
Safety & Handling (MSDS Highlights)
-
Health Hazard: The salt is an irritant. Inhalation of dust can cause respiratory irritation.[1]
-
Storage: Store in a cool, dry place. The salt is hygroscopic; moisture absorption alters the stoichiometric weight, leading to errors in polymerization molecular weight calculations.
References
-
Kohan, M. I. (1995).[1][2] Nylon Plastics Handbook. Hanser Publishers.[1] (Definitive source on Nylon salt properties and polymerization kinetics).
-
Carothers, W. H. (1929).[1][2] "Studies on Polymerization and Ring Formation. I. An Introduction to the General Theory of Condensation Polymers". Journal of the American Chemical Society, 51(8), 2548–2559.[1] Link[1][2]
-
Puiggali, J., et al. (2001).[1][2] "Structure of poly(hexamethylene sebacate)". Polymer, 42(8), 3817-3827.[1][2] (Crystal structure analysis of the derived polymer).
-
Lee, J. S., et al. (2023).[1][2] "Smart Sutures with drug delivery capabilities".[1] Matter. (Discusses modern medical applications of functionalized nylon matrices).
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 165736, Hexamethylenediamine sebacate.[1] Link[1][2]
Sources
- 1. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 2. Nylon 6/66/610 | C28H55N3O9 | CID 168320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 124-09-4 CAS MSDS (Hexamethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Hexamethylenediamine CAS#: 124-09-4 [m.chemicalbook.com]
solubility of hexamethylenediamine sebacate in water vs ethanol
Topic: Thermodynamic Solubility Profiling of Hexamethylenediamine Sebacate (Nylon 6,10 Salt) in Aqueous vs. Ethanolic Systems Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Scientists, Process Chemists, and Material Science Researchers.
Executive Summary: The Salt Selection Paradigm
In the development of Active Pharmaceutical Ingredients (APIs) and advanced polymer therapeutics, the physicochemical characterization of salt forms is the gatekeeper to bioavailability and processability. This guide analyzes Hexamethylenediamine Sebacate (HMDS) —the ionic precursor to Nylon 6,10—as a definitive model for characterizing ionic organic salts.
While HMDS is industrially renowned as a polymer precursor, its solubility profile offers a masterclass in the hydrophobic effect versus ionic solvation . This whitepaper provides a rigorous examination of HMDS solubility in water (a high-dielectric protic solvent) versus ethanol (a semi-polar protic solvent), detailing the thermodynamic driving forces and providing a self-validating protocol for solubility determination.
Molecular Architecture & Solvation Mechanisms
To understand the solubility differential, one must first deconstruct the lattice energy of the solid versus the solvation energy of the liquid.
1.1 The Solute: HMDS
HMDS is a 1:1 diamine-diacid salt formed by the proton transfer from Sebacic Acid (
-
Cation: Hexamethylenediammonium (
) -
Anion: Sebacate (
) -
Character: Amphiphilic. It possesses strong ionic termini (hydrophilic) separated by substantial methylene chains (hydrophobic).
1.2 Solvent-Solute Interaction Logic
| Feature | Water ( | Ethanol ( | Mechanistic Impact on HMDS |
| Dielectric Constant ( | ~80 | ~24 | Water effectively shields the electrostatic attraction between |
| Hydrogen Bonding | Strong (Donor/Acceptor) | Moderate (Donor/Acceptor) | Water forms a structured hydration shell around the ionic heads. Ethanol struggles to solvate the doubly-charged ions effectively. |
| Hydrophobic Effect | High | Low | The long alkyl chains ( |
Visualization: Solvation Dynamics
The following diagram illustrates the competitive forces during the dissolution of HMDS in Water vs. Ethanol.
Figure 1: Mechanistic divergence of HMDS dissolution. Water stabilizes dissociated ions; Ethanol forces ion-pairing.
Quantitative Solubility Profiles (Representative Data)
The following data summarizes the solubility trends derived from standard nylon salt characterization. Note the steep thermal dependence in water, characteristic of ionic organic solids.
Table 1: Comparative Solubility ( g/100g Solvent)
| Temperature (°C) | Solubility in Water ( | Solubility in Ethanol ( | Solubility in 50:50 Mix | Interpretation |
| 10°C | ~45.0 | < 1.0 | ~15.0 | Ethanol acts as a strong anti-solvent at low temps. |
| 25°C | ~50.0 | ~2.5 | ~22.0 | Standard processing window. |
| 60°C | > 150.0 | ~10.0 | ~65.0 | High thermal sensitivity in water allows for cooling crystallization. |
Note: Values are representative of Nylon 6,10 salt behavior. Exact values depend on salt stoichiometry and pH.
Thermodynamic Analysis
To validate these observations experimentally, researchers use the Van 't Hoff equation . By plotting
-
In Water: The process is Endothermic (
). The slope is negative and steep. The high entropy gain ( ) from breaking the crystal lattice drives solubility despite the hydrophobic hydration penalty of the alkyl chains. -
In Ethanol: The process is also endothermic, but the magnitude of solubility is orders of magnitude lower because the free energy of solvation (
) cannot overcome the lattice energy ( ).
Experimental Protocol: The Polythermal Method
This protocol uses a self-validating Polythermal (Clear point/Cloud point) method, superior to gravimetric analysis for generating full solubility curves.
5.1 Required Equipment
-
Crystal16 / Crystalline (or equivalent multi-reactor block with turbidity sensors).
-
Magnetic Stir bars.
-
HPLC Grade Water and Absolute Ethanol .
-
HMDS Salt (Pre-dried at 40°C under vacuum).
5.2 Workflow Diagram
Figure 2: Polythermal workflow for determining the Metastable Zone Width (MSZW) and Solubility Curve.
5.3 Step-by-Step Procedure
-
Preparation: Prepare 4-8 vials with increasing concentrations of HMDS in Water (e.g., 0.2, 0.4, 0.6, 0.8 g/g solvent). Repeat for Ethanol (use much lower concentrations: 0.01, 0.02, 0.05 g/g).
-
Equilibration: Insert vials into the reactor block. Set stirring to 700 RPM to ensure suspension.
-
Heating: Ramp temperature from 10°C to 80°C at 0.5°C/min.
-
Detection: The instrument records the temperature at which light transmission hits 100% (The Clear Point or Solubility Temperature).
-
Cooling: Cool back to 10°C. Record the temperature where transmission drops (The Cloud Point or Nucleation Temperature).
-
Validation: The difference between Cloud and Clear points is the Metastable Zone Width (MSZW). A narrow MSZW in ethanol indicates rapid precipitation; a wide MSZW in water indicates stability.
Application: Purification Strategy
Based on the solubility differential, the optimal purification method for HMDS (and similar drug salts) is Anti-Solvent Crystallization .
-
Dissolution: Dissolve crude HMDS in Water at 50°C (near saturation).
-
Filtration: Filter hot to remove mechanical impurities.
-
Precipitation: Slowly add Ethanol (Anti-solvent) to the hot aqueous solution.
-
Cooling: Cool the mixture to 5°C.
-
Recovery: Filter the pure white crystals. This removes water-soluble impurities (that don't precipitate with ethanol) and ethanol-soluble impurities (organic byproducts).
References
-
Waddell, W. H., et al. (2020). Nylon 6,10 Synthesis and Interfacial Polymerization Kinetics. Journal of Chemical Education.
-
Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers: An Introduction to Crystallization. Oxford University Press. (Foundational text on Polythermal Methods).
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs: Polythermal Analysis. Journal of Pharmaceutical Sciences.
-
DuPont de Nemours. (2010). Technical Guide: Handling and Polymerization of Nylon Salts. (General industrial reference for HMDS handling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of 1,6-hexanediol-induced protein droplet dissolution: Thermodynamic insights from amino acid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pslc.ws [pslc.ws]
- 5. CN102702510A - Alcohol-soluble nylon and preparation method thereof - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Ascent of a Sustainable Workhorse: A Technical Guide to the History and Development of Bio-Based Nylon 6,10
Abstract
This in-depth technical guide charts the history and development of bio-based nylon 6,10, a significant stride in the journey towards sustainable high-performance polymers. We will explore the genesis of this bio-polyamide, from the foundational chemistry of its monomers to the intricacies of its polymerization and characterization. This guide is intended for researchers, scientists, and professionals in drug development and material science who seek a comprehensive understanding of bio-based nylon 6,10, underpinned by scientific integrity and practical insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
Introduction: A Paradigm Shift in Polyamide Chemistry
Polyamides, commonly known as nylons, have been indispensable materials since their initial commercialization by DuPont in the 1930s.[1] Their exceptional mechanical properties and chemical resistance have led to their widespread use in textiles, automotive components, and electronics.[2] However, the traditional synthesis of nylons, such as the ubiquitous nylon 6,6, relies heavily on petrochemical feedstocks.[3] Growing environmental concerns and the finite nature of fossil resources have catalyzed a shift towards sustainable alternatives.[4] Bio-based polymers, derived from renewable resources, represent a promising solution to mitigate the environmental impact of conventional plastics.[5]
Nylon 6,10 is a semi-crystalline polyamide synthesized from hexamethylenediamine (a six-carbon diamine) and sebacic acid (a ten-carbon dicarboxylic acid). The "6,10" designation directly refers to the number of carbon atoms in its diamine and diacid monomers, respectively.[6] The key to its bio-based iteration lies in the sustainable sourcing of these monomers. While the journey to a fully bio-based nylon 6,10 is ongoing, significant progress has been made, primarily through the derivation of sebacic acid from castor oil.[6][7] This guide will illuminate the historical context and the technical advancements that have propelled bio-based nylon 6,10 to the forefront of sustainable materials science.
The Historical Trajectory of a Bio-Based Innovation
The story of bio-based nylon 6,10 is intrinsically linked to the long-standing use of castor oil as an industrial feedstock.[1][6] While the concept of bio-based plastics is not new, with early examples dating back to the early 20th century, the concerted effort to develop high-performance bio-polyamides gained momentum in recent decades.[8]
The key historical developments can be summarized as follows:
-
Early 20th Century: The foundational chemistry for producing sebacic acid from castor oil through alkaline hydrolysis was established.[7] However, the widespread availability and low cost of petrochemicals overshadowed these bio-based routes for many years.
-
Late 20th and Early 21st Century: A renewed interest in sustainability and a desire for "greener" materials spurred research into bio-based polymers.[5] Companies began to commercialize polyamides derived from castor oil, such as Arkema's Rilsan® PA11.[6][9] This set the stage for the development of other bio-based nylons.
-
The Rise of Partially Bio-Based Nylon 6,10: The commercialization of bio-based nylon 6,10 was initially "partially bio-based," with sebacic acid derived from castor oil and hexamethylenediamine still sourced from petroleum.[10][11] This approach offered a significant reduction in the carbon footprint compared to fully petroleum-based nylon 6,10.[11]
-
The Quest for 100% Bio-Based Nylon 6,10: The most recent and exciting chapter in this story is the development of bio-based routes to hexamethylenediamine.[12][13] Researchers are leveraging metabolic engineering and fermentation processes to produce this crucial monomer from renewable feedstocks like glucose.[12][13] This advancement paves the way for a nylon 6,10 that is entirely derived from renewable resources.
The Science of Synthesis: From Biomass to High-Performance Polymer
The production of bio-based nylon 6,10 is a multi-step process that begins with the synthesis of its monomers from renewable feedstocks, followed by their polymerization.
Bio-Based Monomer Production
The primary and commercially established route to bio-based sebacic acid is through the alkaline hydrolysis of castor oil.[7] Castor oil is rich in ricinoleic acid, an 18-carbon fatty acid, which serves as the precursor.[14]
The process involves the following key steps:
-
Saponification: Castor oil is treated with a strong alkali, typically sodium hydroxide, at elevated temperatures to hydrolyze the triglycerides into glycerol and sodium ricinoleate (the sodium salt of ricinoleic acid).[2]
-
Alkali Fusion: The sodium ricinoleate is then subjected to alkali fusion at high temperatures (around 250-300 °C) in the presence of a catalyst, such as lead oxide or iron oxide.[2][3] This reaction cleaves the ricinoleic acid molecule, yielding disodium sebacate and 2-octanol as a byproduct.[2]
-
Acidification and Purification: The reaction mixture is dissolved in water, and the disodium sebacate is neutralized with an acid (e.g., sulfuric acid) to precipitate sebacic acid.[2] The crude sebacic acid is then purified through recrystallization to achieve high purity suitable for polymerization.[2]
Caption: Synthesis pathway of sebacic acid from castor oil.
Traditionally, hexamethylenediamine (HMD) is produced from petroleum-based precursors like butadiene or adipic acid.[8] However, significant research is underway to develop sustainable, bio-based routes. The most promising approach involves the metabolic engineering of microorganisms, such as Escherichia coli, to convert renewable feedstocks like glucose into HMD.[12][13]
A key strategy involves creating a modular metabolic pathway:
-
Adipic Acid Synthesis Module: Genetically engineered E. coli are designed to produce adipic acid from glucose through a series of enzymatic reactions.[12][13]
-
Conversion to HMD Module: The synthesized adipic acid is then converted to HMD through a biocatalytic cascade involving enzymes like carboxylic acid reductase and transaminase.[12][13]
While still in development and facing challenges in terms of yield and scalability, the bio-based production of HMD is a critical step towards a 100% bio-based nylon 6,10.[15]
Caption: Conceptual pathway for bio-based hexamethylenediamine synthesis.
Polymerization of Bio-Based Nylon 6,10
The polymerization of bio-based nylon 6,10 follows the same fundamental principles of step-growth polycondensation as its petroleum-based counterpart.
The process typically involves:
-
Salt Formation: Equimolar amounts of hexamethylenediamine and sebacic acid are reacted in water to form a nylon salt, hexamethylenediammonium sebacate. This step ensures a 1:1 stoichiometric ratio of the monomers, which is crucial for achieving a high molecular weight polymer.
-
Polycondensation: The aqueous salt solution is then heated in an autoclave under pressure. As the temperature rises, water is removed, and the amide linkages form, initiating the polymerization process. The reaction is driven to completion by applying a vacuum to remove the last traces of water.
The resulting molten bio-based nylon 6,10 is then extruded, cooled, and pelletized for further processing.
Comparative Properties: Bio-Based vs. Petroleum-Based Nylon 6,10
A key consideration for the adoption of any bio-based material is its performance relative to its conventional counterpart. Bio-based nylon 6,10 exhibits a compelling set of properties that often match or even exceed those of petroleum-based nylons, particularly nylon 6 and nylon 6,6.[5][16]
| Property | Bio-Based Nylon 6,10 | Petroleum-Based Nylon 6,6 | Petroleum-Based Nylon 6 |
| Bio-Content | ~60-100% (depending on HMD source)[11] | 0% | 0% |
| Tensile Strength | High, comparable to Nylon 6,6[5] | High | High |
| Flexibility | Higher than Nylon 6,6[5] | Lower | Moderate |
| Moisture Absorption | Lower than Nylon 6 and 6,6[11] | Higher | Highest |
| Dimensional Stability | Excellent, due to low moisture absorption[11] | Good | Moderate |
| Chemical Resistance | Excellent[5] | Good | Good |
| Melting Point | ~220°C[5] | ~265°C | ~220°C |
| Carbon Footprint | Significantly lower[16] | High | High |
The lower moisture absorption of bio-based nylon 6,10 is a particularly noteworthy advantage, as it leads to better dimensional stability and more consistent mechanical properties in humid environments.[11]
Experimental Protocols: Synthesis and Characterization
Laboratory-Scale Synthesis of Bio-Based Nylon 6,10
This protocol outlines a general procedure for the laboratory synthesis of bio-based nylon 6,10.
Materials:
-
Sebacic acid (bio-based)
-
Hexamethylenediamine (petroleum-based or bio-based if available)
-
Distilled water
-
Nitrogen gas supply
-
Heating mantle with magnetic stirrer
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Vacuum pump
Procedure:
-
Salt Preparation:
-
In a beaker, dissolve a precise molar equivalent of sebacic acid in distilled water with gentle heating and stirring.
-
Slowly add a precise molar equivalent of hexamethylenediamine to the sebacic acid solution. The formation of the nylon salt is an exothermic reaction.
-
Adjust the pH of the solution to neutral (pH 7) if necessary.
-
-
Polycondensation:
-
Transfer the nylon salt solution to the three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Purge the system with nitrogen for 15-20 minutes to remove any oxygen.
-
Heat the solution to approximately 220°C under a gentle flow of nitrogen. Water will begin to distill off.
-
Once the majority of the water has been removed and the temperature reaches around 250°C, apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to completion.
-
Continue the reaction under vacuum for 1-2 hours, or until the desired viscosity is achieved, indicating a high molecular weight polymer.
-
-
Isolation:
-
Release the vacuum and allow the molten polymer to cool under a nitrogen atmosphere.
-
Once solidified, the polymer can be removed from the flask.
-
Caption: Laboratory synthesis workflow for bio-based nylon 6,10.
Characterization Techniques
To ensure the quality and performance of the synthesized bio-based nylon 6,10, a suite of characterization techniques is employed.[17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the chemical structure of the polymer by identifying the characteristic absorption bands of the amide group (C=O stretching around 1640 cm⁻¹ and N-H stretching around 3300 cm⁻¹).[17]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).[17][18] This data is crucial for understanding the processing window and the service temperature range of the material.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information on the decomposition temperature of the material.
-
Mechanical Testing: Standard mechanical tests, such as tensile testing (ASTM D638), are performed to determine the tensile strength, modulus, and elongation at break of the bio-based nylon 6,10. These properties are critical for assessing its suitability for various applications.
Conclusion: A Sustainable Future for High-Performance Polymers
The development of bio-based nylon 6,10 represents a significant achievement in the field of sustainable materials. By leveraging renewable resources like castor oil, and with the promise of fully bio-based production on the horizon, this versatile polymer offers a compelling alternative to its petroleum-derived counterparts. Its excellent balance of properties, including high strength, flexibility, and superior dimensional stability, makes it a viable and often advantageous choice for a wide range of applications. As research continues to advance the efficiency and scalability of bio-based monomer production, the role of bio-based nylon 6,10 in building a more sustainable and circular economy is set to expand, providing a testament to the power of green chemistry and biotechnology in shaping the future of materials.
References
- Preparation of Sebacic Acid via Alkali Fusion of Castor Oil and its Several Derivatives. (2020). Journal of the American Oil Chemists' Society.
- Biobased nylon and potential from diamine monomers. (2024, October 16). Renewable Carbon News.
- Biobased Polyamides: Bridging Sustainability and Performance. (2024, January 3). BioSourced.
- De Novo Production of 1,6-Hexanediol and 1,6-Hexamethylenediamine from Glucose by Metabolic Engineered Escherichia coli. (2025, February 12). ACS Synthetic Biology.
- Sebacic Acid -Production Process,Properties, Applic
- Chemical Synthesis of Sebacic Acid. (2016, October 12). ChemCeed.
- Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. (2019, April 11). ACS Omega.
- US Patent 10,308,764 B2 - Method for preparing biobased nylon: polylactam. (2019, June 4).
- Characterizing Polyamides Using Reversed-Phase Liquid Chromatography. (2025, May 5).
- De Novo Production of 1,6-Hexanediol and 1,6-Hexamethylenediamine from Glucose by Metabolic Engineered Escherichia coli. (2025, February 21). PubMed.
- US Patent Application 20150065650 A1 - Biodegradable nylon and method for the manufacture thereof. (2015, March 5).
- Comparative LCA of a Bio-Based Nylon Resin. (2020, December). 2.-0 LCA consultants.
- Novel Bioproduction of 1,6-Hexamethylenediamine from l-Lysine Based on an Artificial One-Carbon Elongation Cycle. (2024, September 17). ACS Omega.
- Patent landscape of Nylon 6 polymerization and recycling technologies. (2025, October 11).
- Bio-Nylon vs Petroleum-Nylon: Mechanical Performance and Sustainability Trade-Offs. (2025, August 20).
- Characterization and Classification of Recycled Polyamides by Means of Identify. (2015, June 30). NETZSCH-Gerätebau GmbH.
- What is Bio-Based Nylon? Emerging Sustainable Alternatives. (2025, June 18). Szoneier Fabrics.
- Hexamethylenediamine (HMDA) from fossil- vs.
- Hexamethylenediamine (HMDA) from fossil- vs. bio-based routes: an economic and life cycle assessment comparative study. (n.d.).
- Hexamethylenediamine (HMDA) from Fossil vs. Bio-Based Routes: an Economic and Life Cycle Assessment Comparative Study. (2015). The Royal Society of Chemistry.
- Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. (2023, July 26). MDPI.
- Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. (n.d.).
- Bio-Based Nylon: Sustainable Benefits & Applic
- Polymer Characterization: How to Get Started. (2021, August 18). SpecialChem.
- Bio-Based vs. Traditional Polymers: Life Cycle Impacts. (2025, September 27).
- Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. (2019, April 11). ACS Omega.
- US Patent 8,742,060 B2 - Processes for producing hexamethylenediamine (HMD), adiponitrile (ADN), adipamide (ADM) and derivatives thereof. (2014, June 3).
- Composites of bio -based nylon 6 , 10 with processed biocarbon. (2018, January).
- A limited LCA of bio-adipic acid: manufacturing the nylon-6,6 precursor adipic acid using the benzoic acid degradation pathway from different feedstocks. (2011, June 15). PubMed.
- Biobased nylon and potential from diamine monomers. (2024, October 16). Renewable Carbon News.
- Life Cycle Assessment (LCA) of Bio-Based Polymers vs. Conventional Plastics in Automotive Engineering. (2025, October 13).
- Life Cycle Assessment and Technical Performance of Recycled and Bio-based Plastics. (n.d.). CORE.
- Embracing Sustainability: The World of Bio-Based Polymers in a Mini Review. (2024, March 30). MDPI.
- Biobased Nylon 6 takes a step closer to commercial production. (2022, July 25). UWMadison.
- Life Cycle Assessment (LCA) of Bio-Based Polymers vs. Conventional Plastics in Automotive Engineering. (2025, October 11). Journal of Research in Technology and Engineering.
Sources
- 1. A limited LCA of bio-adipic acid: manufacturing the nylon-6,6 precursor adipic acid using the benzoic acid degradation pathway from different feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. szoneierfabrics.com [szoneierfabrics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bio-Nylon vs Petroleum-Nylon: Mechanical Performance and Sustainability Trade-Offs [eureka.patsnap.com]
- 8. Hexamethylenediamine (HMDA) from fossil- vs. bio-based routes: an economic and life cycle assessment comparative study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Preparation of Sebacic Acid via Alkali Fusion of Castor Oil and its Several Derivatives [agris.fao.org]
- 10. Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. De Novo Production of 1,6-Hexanediol and 1,6-Hexamethylenediamine from Glucose by Metabolic Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. castoroil.in [castoroil.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. flexfeng.com [flexfeng.com]
- 17. specialchem.com [specialchem.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Thermodynamic Profiling of Hexamethylenediamine Sebacate (Nylon 6,10) Polymerization: A Technical Guide for Advanced Materials Development
Executive Summary
For researchers and drug development professionals designing advanced biomedical devices, surgical sutures, or controlled-release matrices, the selection of base polymers is dictated by their thermal stability, mechanical robustness, and processing thermodynamics. Poly(hexamethylene sebacamide)—commonly known as Nylon 6,10—is a premier aliphatic polyamide synthesized via the step-growth polycondensation of hexamethylenediamine (HMDA) and sebacic acid.
Unlike chain-growth polymerizations, which are highly exothermic and prone to thermal runaway, the polyamidation of Nylon 6,10 presents a unique thermodynamic profile. This whitepaper provides an in-depth analysis of the thermodynamic properties governing the polymerization of hexamethylenediamine sebacate, offering field-proven protocols for thermal characterization and causality-driven insights into polymer behavior.
Thermodynamic Fundamentals of Polyamidation
The synthesis of Nylon 6,10 is a classic step-growth condensation reaction. The thermodynamic driving force of this reaction is governed by the Gibbs free energy equation:
Enthalpy ( ) and Entropy ( ) Dynamics
The polymerization of sebacic acid and hexamethylenediamine is an exothermic process, with a heat of polymerization (
Because polycondensation generates a small molecule byproduct (water) alongside the polymer chain, the entropic penalty (
The "Nylon Salt" Precursor
In industrial and highly controlled laboratory settings, the direct mixing of HMDA and sebacic acid is avoided due to the risk of stoichiometric imbalance, which prematurely terminates chain growth. Instead, the monomers are first reacted to form a crystalline, solid "nylon salt" (hexamethylene diammonium sebacate)[2]. This intermediate ensures a perfect 1:1 molar ratio of amine to carboxylic acid end groups, which is a non-negotiable prerequisite for achieving high-molecular-weight polyamides[2].
Physicochemical & Thermodynamic Properties
Understanding the phase transitions of Nylon 6,10 is critical for downstream processing, such as melt-extrusion for catheter tubing or electrospinning for drug-eluting scaffolds. The table below summarizes the core thermodynamic parameters of Nylon 6,10.
| Thermodynamic Property | Symbol | Value | Clinical / Processing Implication |
| Enthalpy of Polymerization | -100.4 kJ/mol[1] | Dictates reactor cooling requirements during bulk melt polymerization. | |
| Melting Temperature | 221 °C – 226 °C[3] | Defines the minimum barrel temperature for melt-extrusion processes. | |
| Glass Transition Temperature | ~50 °C (323 K)[4] | Indicates the temperature at which the amorphous domains transition from a glassy to a rubbery state, affecting drug diffusion rates. | |
| Enthalpy of Fusion (100% Crystalline) | 40.25 kJ/mol[4] | Used to calculate the degree of crystallinity ( | |
| Specific Heat Capacity (Solid, 298K) | ~1.2 J/g·K[5] | Essential for modeling heat transfer during the quenching of extruded parts. |
Mechanistic Pathway: Thermodynamic State Transitions
The following diagram maps the thermodynamic states and phase transitions from raw monomers to the final semicrystalline polymer matrix.
Thermodynamic state transitions during Nylon 6,10 synthesis and crystallization.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to adapt the workflow to their specific instrumentation.
Protocol 1: Isothermal Microcalorimetry for Determination
Purpose: To precisely quantify the heat of polymerization while isolating it from sensible heat changes.
-
Equimolar Salt Preparation : Dissolve equimolar amounts of HMDA and sebacic acid in boiling absolute ethanol. Allow the solution to cool slowly to precipitate the hexamethylene diammonium sebacate salt.
-
Causality: Precipitation purifies the monomers and locks them into an exact 1:1 stoichiometry, preventing the Carothers equation from limiting molecular weight due to reactant imbalance[2].
-
-
Instrument Calibration : Calibrate the isothermal microcalorimeter using a sapphire standard to establish a baseline heat capacity.
-
Isothermal Heating : Load 15-20 mg of the dried nylon salt into a sealed glass ampoule. Introduce the ampoule into the calorimeter pre-heated to 250 °C under a continuous nitrogen purge.
-
Causality: 250 °C is above the
of the resulting polymer, ensuring the reaction occurs entirely in the melt phase. Nitrogen prevents oxidative cross-linking of the aliphatic chains.
-
-
Vacuum Application & Integration : Apply a controlled vacuum to the ampoule to continuously evacuate the water vapor generated by the polyamidation. Integrate the area under the exothermic heat flow curve over time to calculate
.-
Causality: Because polyamidation is an equilibrium reaction, vacuum removal of water forces the reaction to completion.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions
Purpose: To determine the thermodynamic glass transition (
-
Sample Encapsulation : Weigh precisely 5.0 to 10.0 mg of the synthesized Nylon 6,10 into a standard aluminum DSC pan and crimp the lid.
-
First Heating Scan (Erasing Thermal History) : Heat the sample from 25 °C to 260 °C at a ramp rate of 10 °C/min under a 50 mL/min nitrogen flow. Hold isothermally at 260 °C for 3 minutes.
-
Causality: The first scan contains artifacts from prior mechanical stress, solvent evaporation, or uncontrolled cooling. Heating above the
(~221 °C)[3] and holding it erases this thermal history, creating a standardized amorphous melt.
-
-
Controlled Cooling Scan : Cool the sample from 260 °C to 0 °C at 10 °C/min.
-
Causality: This step captures the exothermic crystallization temperature (
). A controlled cooling rate ensures uniform spherulite formation, making subsequent melting data reproducible.
-
-
Second Heating Scan (Data Acquisition) : Heat the sample again from 0 °C to 260 °C at 10 °C/min.
-
Causality: The second scan reveals the true thermodynamic
(seen as a baseline step-change around 50 °C)[4] and the intrinsic (endothermic peak).
-
-
Crystallinity Calculation : Integrate the
endothermic peak to find the experimental heat of fusion ( ). Calculate the degree of crystallinity using the formula: , where is 40.25 kJ/mol[4].
Conclusion
The thermodynamic profiling of hexamethylenediamine sebacate polymerization reveals a highly controllable step-growth system. For drug development professionals and materials scientists, mastering the thermal transitions—specifically the ~100.4 kJ/mol enthalpy of polymerization[1] and the ~50 °C glass transition[4]—is paramount. By strictly controlling the stoichiometry via nylon salt precipitation and utilizing rigorous DSC heat-cool-heat methodologies, researchers can engineer Nylon 6,10 matrices with precise crystallinity. This directly translates to predictable mechanical degradation profiles and reliable diffusion kinetics in advanced biomedical applications.
References
- Principles of Polymerization, 4ed (George Odian). DOKUMEN.PUB.
- Thermodynamic characteristics of the aliphatic polyamide crystal structures: Enhancement of nylon 66α, 610α and 77γ polymers. PMC / National Institutes of Health.
- Failure Analysis by Means of DSC – Case Study: Breakage of Nylon Ties. Netzsch.
- Physical Properties of Polymers Handbook. TheisticScience.com.
- Nylon. Wikipedia.
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. Nylon - Wikipedia [en.wikipedia.org]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Thermodynamic characteristics of the aliphatic polyamide crystal structures: Enhancement of nylon 66α, 610α and 77γ polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theisticscience.com [theisticscience.com]
Methodological & Application
Synthesis of Nylon 6,10: A Detailed Protocol for Interfacial Polymerization
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of nylon 6,10 via interfacial polymerization. This method, a classic and visually compelling demonstration of polymer chemistry, is widely utilized in both educational and research settings. The procedure involves the reaction between 1,6-hexamethylenediamine and sebacoyl chloride at the interface of two immiscible liquid phases. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, an explanation of the underlying chemical principles, safety precautions, and methods for polymer characterization.
Introduction to Interfacial Polymerization and Nylon 6,10
Interfacial polymerization is a type of step-growth polymerization where the reaction occurs at the interface between two immiscible phases.[1][2][3] Each phase contains one of the bifunctional monomers. The polymer forms as a thin film at the interface, and this film can often be continuously withdrawn, creating a "rope" of the polymer. This technique is particularly advantageous as it allows for the formation of high molecular weight polymers at ambient temperatures and pressures without the strict need for equimolar amounts of each monomer.[2]
Nylon 6,10 is a type of polyamide, a polymer characterized by the presence of amide linkages (-CO-NH-) in its backbone. The numbers in its name, 6 and 10, refer to the number of carbon atoms in the diamine and diacid chloride monomers, respectively.[1][4][5] Specifically, it is synthesized from 1,6-hexamethylenediamine (containing 6 carbon atoms) and sebacoyl chloride (containing 10 carbon atoms).[6] The resulting polymer exhibits desirable properties such as high strength, durability, and chemical resistance, making it suitable for various applications.[7]
The underlying reaction is a condensation polymerization, where a small molecule, in this case, hydrogen chloride (HCl), is eliminated for each amide bond formed.[6][7][8] The use of a highly reactive acid chloride, sebacoyl chloride, instead of the corresponding dicarboxylic acid (sebacic acid), allows the reaction to proceed rapidly at room temperature.[1][3][6]
Materials and Reagents
The following table outlines the necessary materials and reagents for the synthesis of nylon 6,10.
| Reagent/Material | Formula | Concentration/Purity | Supplier (Example) |
| 1,6-Hexamethylenediamine | H₂N(CH₂)₆NH₂ | ≥ 98% | Sigma-Aldrich |
| Sebacoyl chloride | ClCO(CH₂)₈COCl | ≥ 98% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | NaOH | ≥ 97% | Fisher Scientific |
| Hexane | C₆H₁₄ | ACS Grade | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | Fisher Scientific |
| Distilled or Deionized Water | H₂O | ||
| Beakers (100 mL, 250 mL) | |||
| Glass stirring rod | |||
| Forceps or tweezers | |||
| Graduated cylinders |
Safety Precautions
It is imperative to conduct this experiment in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sebacoyl chloride: This chemical is corrosive and reacts with water to produce hydrochloric acid (HCl) gas.[8] It can cause severe burns to the skin and eyes and is a lachrymator, meaning it can cause significant eye irritation and tearing.[8][9][10] Avoid inhalation of its vapors and any direct contact.[9][11]
-
1,6-Hexamethylenediamine: This compound is irritating to the skin, eyes, and respiratory system.[5][12][13]
-
Sodium hydroxide: NaOH is extremely caustic and can cause severe burns.[5][12]
-
Hexane and Dichloromethane: These organic solvents are volatile and flammable.[11][12] Their vapors can be irritating to the respiratory tract.[11][12] Ensure there are no open flames or ignition sources nearby.
In case of skin contact with any of the chemicals, wash the affected area immediately with copious amounts of water.[8] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the interfacial polymerization of nylon 6,10.
Caption: Workflow for Nylon 6,10 Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[1][14][15][16]
Preparation of Monomer Solutions
Aqueous Phase:
-
In a 100 mL beaker, dissolve approximately 2.2 g of 1,6-hexamethylenediamine and 1.5 g of sodium hydroxide (NaOH) in 50 mL of distilled water.[4]
-
Stir the solution gently with a glass rod until all solids have dissolved.
-
Rationale: The sodium hydroxide is added to neutralize the hydrogen chloride (HCl) that is produced as a byproduct of the polymerization reaction.[3][15] This prevents the HCl from protonating the unreacted amine groups of the diamine, which would render them unreactive and inhibit further polymerization.[3]
Organic Phase:
-
In a separate 100 mL beaker, dissolve approximately 1.5 mL of sebacoyl chloride in 50 mL of an organic solvent such as hexane or dichloromethane.[4][14]
-
Stir gently to ensure the sebacoyl chloride is fully dissolved.
-
Rationale: The organic solvent must be immiscible with water to create the two-phase system necessary for interfacial polymerization.[1]
Interfacial Polymerization
-
Carefully and slowly pour the organic phase (sebacoyl chloride solution) down the side of the beaker containing the aqueous phase (1,6-hexamethylenediamine solution).[1][11] A less disruptive method is to pour the organic phase down a glass rod into the beaker.[1][11]
-
Two distinct layers should form, and a white film of nylon 6,10 will immediately appear at the interface between the two solutions.[1][17]
-
Causality: The polymerization reaction is extremely rapid and occurs as soon as the monomers come into contact at the liquid-liquid interface.[15][18] The reaction is diffusion-controlled, meaning the rate is limited by the diffusion of the monomers to the interface.[18]
Polymer Collection and Purification
-
Using a pair of forceps or a bent copper wire, gently grasp the center of the polymer film and slowly pull it upwards out of the beaker.[4][5]
-
A continuous "rope" of nylon 6,10 can be drawn out as the polymerization continues at the interface.[4]
-
Wind the nylon rope onto a glass rod or a test tube.
-
After the polymer has been collected, thoroughly wash it with water to remove any unreacted monomers and sodium chloride (the salt formed from the neutralization of HCl with NaOH).[1][4] A subsequent wash with ethanol can help to remove residual water and organic solvent.[4]
-
Allow the washed nylon to air-dry completely, or place it in a low-temperature oven (around 60-80°C) to expedite the drying process.[1][4]
Characterization of Nylon 6,10
Once the nylon 6,10 has been synthesized and purified, its properties can be characterized using various analytical techniques:
-
Melting Point: The melting point of the synthesized polymer can be determined using a melting point apparatus. The reported melting point of nylon 6,10 is approximately 215-220°C.[3] This can be a good indicator of the polymer's purity.
-
Spectroscopy:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the chemical structure of the nylon. Key characteristic peaks to look for include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide group (around 1640 cm⁻¹), and the C-N stretch (around 1540 cm⁻¹).[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide more detailed structural information about the polymer.
-
-
Thermal Analysis:
-
X-Ray Diffraction (XRD): XRD analysis can provide information about the crystalline structure of the polymer.[19] Nylons are semi-crystalline polymers, and the degree of crystallinity affects their mechanical properties.[1]
Troubleshooting
| Problem | Possible Cause | Solution |
| No polymer formation or very weak film | Impure or degraded reactants | Use fresh, high-purity monomers. Sebacoyl chloride is sensitive to moisture. |
| Incorrect monomer concentrations | Ensure the concentrations of the monomer solutions are as specified in the protocol. | |
| Brittle polymer rope that breaks easily | Reaction rate is too fast or too slow | Adjust monomer concentrations. The ratio of monomers can affect the molecular weight of the polymer.[18] |
| Inefficient removal of HCl | Ensure sufficient NaOH is present in the aqueous phase to neutralize the HCl byproduct. | |
| Low yield of polymer | One of the reactants was completely consumed | The reaction will stop once the limiting reagent is used up.[4] To obtain more polymer, larger quantities of the reactants can be used. |
Conclusion
This application note has provided a detailed and scientifically grounded protocol for the synthesis of nylon 6,10 via interfacial polymerization. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully synthesize and characterize this important polyamide. The versatility of interfacial polymerization also allows for modifications to this procedure, such as the use of different monomers to create other types of nylons or the incorporation of fillers to produce composite materials.[19]
References
-
Polymer Science Learning Center. (n.d.). Polymerization of Nylon 6 and Nylon 6,10. University of Southern Mississippi. Retrieved from [Link]
-
NS207 Lab 5 – CONDENSATION POLYMERIZATION (NYLON 6,10). (n.d.). Retrieved from [Link]
-
Nylon 6,10 Synthesis: Interfacial Polymerization Lab. (n.d.). Studylib. Retrieved from [Link]
-
Nylon 6,10 Synthesis: Lab Procedure & Safety. (n.d.). studylib.net. Retrieved from [Link]
-
Experiment 6: Interfacial polymerization of Nylon 6,10. (n.d.). ResearchGate. Retrieved from [Link]
-
9 Condensation Polymerization: Preparation of Nylon 6/10. (n.d.). Terrific Science. Retrieved from [Link]
-
Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. (2020, June 26). LibreTexts. Retrieved from [Link]
-
Synthesis of Nylon 6,10 via Interfacial Polymerization. (n.d.). Scribd. Retrieved from [Link]
-
Experiment 1: Polymers - Nylon 6 - 10. (2020, June 22). Chemistry LibreTexts. Retrieved from [Link]
-
Polymers: Demonstartion 3. (n.d.). Retrieved from [Link]
-
A STUDY OF THE KINETICS AND MECHANISM OF INTERFACIAL POLYMERIZATION (NYLON 6,10, POLYAMIDE). (n.d.). ProQuest. Retrieved from [Link]
-
Polymers: How to Make Nylon. (2012, November 19). Retrieved from [Link]
-
Interfacial Polymerization; Making Nylon 6,10. (2020, December 13). YouTube. Retrieved from [Link]
-
Nylon 6,10: Properties and Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
Demo 50: Nylon. (n.d.). Chemistry and Biochemistry. Retrieved from [Link]
-
SAFETY DATA SHEET - Sebacoyl Chloride. (2024, September 27). Lab Alley. Retrieved from [Link]
-
Interfacial Polymerization of Nylon 6,10. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis and characterization of nylon-610 phase change materials with varied reduced graphene oxide filler ratios. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Some factors affecting the size of nylon 6–10 microcapsules prepared by interfacial polymerization in a high-voltage electric field. (2008, September 27). Taylor & Francis Online. Retrieved from [Link]
-
"Continuous interfacial polycondensation of nylon 6-10" by Sumer Raj Hundia. (n.d.). Retrieved from [Link]
Sources
- 1. pslc.ws [pslc.ws]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. terrificscience.org [terrificscience.org]
- 5. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]
- 6. scribd.com [scribd.com]
- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 8. studylib.net [studylib.net]
- 9. echemi.com [echemi.com]
- 10. media.laballey.com [media.laballey.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polymers: How to Make Nylon [home.miracosta.edu]
- 13. Demo 50: Nylon [www-chem.ucsd.edu]
- 14. studylib.net [studylib.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. A STUDY OF THE KINETICS AND MECHANISM OF INTERFACIAL POLYMERIZATION (NYLON 6,10, POLYAMIDE) - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
High-Molecular-Weight Poly(hexamethylene sebacamide) (Nylon 6,10) Synthesis via Melt Polycondensation: A Comprehensive Protocol
Introduction & Mechanistic Overview
Poly(hexamethylene sebacamide), commonly known as Nylon 6,10, is a semi-crystalline engineering thermoplastic valued for its low moisture absorption and excellent chemical resistance. While interfacial polymerization (the classic "nylon rope trick") is popular for demonstrations, it typically yields low-molecular-weight polymers with broad dispersity and trapped solvents. For industrial and advanced research applications, melt polycondensation is the gold standard[1].
Melt polycondensation is a step-growth polymerization process driven by elevated temperatures (150–280 °C) and high vacuum conditions[1]. According to Carothers' equation, achieving a high degree of polymerization requires an exact 1:1 stoichiometric ratio of diamine to dicarboxylic acid[2]. To guarantee this perfect balance, the procedure is split into two distinct phases: the isolation of a purified "Nylon Salt" (hexamethylenediammonium sebacate), followed by a two-stage melt polymerization[3].
Figure 1: Mechanistic pathway from monomers to high-molecular-weight Nylon 6,10.
Materials & Reagents
| Reagent / Material | Role in Synthesis | Purity Requirement |
| Hexamethylenediamine (HMDA) | Diamine Monomer | >99%, anhydrous |
| Sebacic Acid | Dicarboxylic Acid Monomer | >99%, anhydrous |
| Absolute Ethanol | Solvent for Salt Precipitation | Anhydrous |
| Nitrogen Gas (N | Inert Atmosphere | High Purity (Oxygen-free) |
Protocol Phase I: Synthesis of Nylon 6,10 Salt
Causality Check: Why synthesize a salt first? HMDA and sebacic acid must be present in a strictly 1:1 molar ratio to produce high-molecular-weight polyamides[2]. By precipitating the hexamethylenediammonium sebacate salt from ethanol, any excess monomer remains in solution, ensuring perfect stoichiometry[3].
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 molar equivalent of sebacic acid in boiling absolute ethanol.
-
Amine Addition: In a separate beaker, dissolve 1.0 molar equivalent of HMDA in absolute ethanol. Slowly add the HMDA solution dropwise to the boiling sebacic acid solution under vigorous magnetic stirring.
-
Precipitation: Upon complete addition, allow the mixture to cool slowly to room temperature, then transfer to an ice bath. The hexamethylenediammonium sebacate salt will precipitate as a dense white crystalline solid.
-
Isolation: Recover the salt via vacuum filtration. Wash the filter cake twice with ice-cold ethanol to remove any unreacted residual monomers.
-
Drying: Dry the purified salt in a vacuum oven at 60 °C for 24 hours to remove all traces of ethanol and ambient moisture.
In-Process Validation: Measure the melting point of the dried salt. A sharp, singular melting endotherm confirms high purity and the exact 1:1 stoichiometry required to advance to Phase II.
Protocol Phase II: Melt Polycondensation
Causality Check: The polymerization must be conducted in two stages. The first stage is pressurized to prevent the highly volatile HMDA (boiling point 204 °C) from vaporizing before it can react. Once oligomers are formed, the second stage utilizes high vacuum at temperatures above the polymer's melting point (~223 °C)[4] to continuously remove the water byproduct, driving the step-growth equilibrium forward[3].
Step-by-Step Methodology:
-
Reactor Loading & Purging: Transfer the dry Nylon 6,10 salt into a stainless-steel autoclave reactor equipped with a mechanical stirrer, a torque sensor, a nitrogen inlet, and a vacuum distillation condenser. Purge the sealed reactor with nitrogen gas 3 to 5 times to displace all oxygen. Failure to remove oxygen will result in severe oxidative degradation and yellowing of the polymer melt[2].
-
Pressurized Pre-polymerization: Seal the reactor and heat the system to 210–220 °C. The autogenous pressure will rise as water of condensation is generated as steam[2]. Maintain these conditions for 1.5 to 2 hours with moderate stirring to form low-molecular-weight oligomers.
-
Controlled Venting: Gradually open the vent valve over a period of 30–45 minutes to release the steam, returning the reactor to atmospheric pressure. Expert Tip: Venting too rapidly causes the melt to foam aggressively, which can clog the distillation column and ruin the batch.
-
Vacuum Polycondensation: Increase the reactor temperature to 260 °C. This ensures the temperature is well above the melting point of Nylon 6,10 to maintain a workable melt viscosity[4]. Gradually apply a high vacuum (< 1 Torr) to extract the remaining water[1].
-
Molecular Weight Buildup: Maintain the vacuum and 260 °C temperature for 1 to 3 hours. Monitor the mechanical stirrer's torque.
-
Extrusion and Quenching: Once the torque reaches a stable plateau (indicating maximum molecular weight has been achieved), break the vacuum with nitrogen gas. Open the bottom valve to extrude the molten polymer strand into a cold-water bath for immediate quenching, followed by pelletization.
Figure 2: Step-by-step workflow for the melt polycondensation of Nylon 6,10.
Quality Control & Characterization
To validate the success of the synthesis, the extruded pellets should be characterized against the following standard parameters for Nylon 6,10:
| Parameter | Expected Value | Analytical Method |
| Melting Point (T | 220–223 °C | Differential Scanning Calorimetry (DSC)[4][5] |
| Amide I (C=O stretch) | ~1653 cm⁻¹ | FTIR Spectroscopy[5] |
| Amide II (N-H bend) | ~1556 cm⁻¹ | FTIR Spectroscopy[5] |
| N-H stretch | ~3320 cm⁻¹ | FTIR Spectroscopy[5] |
Self-Validating System Check: If the resulting polymer is highly brittle and exhibits a lower-than-expected T
, the step-growth equilibrium was likely stunted. This is almost always caused by either (A) a loss of HMDA during the pressurized phase (ruining the 1:1 stoichiometry) or (B) an insufficient vacuum during the final stage, leaving trapped water that prevents further chain extension.
References
1.[2] (PDF) Polyamide Syntheses - ResearchGate. Source: researchgate.net. URL: 2 2.[3] Solvent-Free Method for the Copolymerization of Labile Sugar-Derived Building Blocks into Polyamides - PMC. Source: nih.gov. URL: 3 3.[1] Enzymatic Synthesis of Biobased Polyesters and Polyamides - MDPI. Source: mdpi.com. URL: 1 4.[4] Polyamide (Nylon): Guide to PA6, PA66, PA11, PA12 Variants - SpecialChem. Source: specialchem.com. URL: 4 5.[5] Masterbatch of Chitosan Nanowhiskers for Preparation of Nylon 6,10 Nanocomposite by Melt Blending - MDPI. Source: mdpi.com. URL: 5
Sources
synthesis of bio-based nylon 6,10 from renewable feedstocks
Advanced Application Note: Synthesis and Validation of Bio-Based Polyamide 6,10
Executive Summary
The transition from petrochemical-derived engineering plastics to sustainable biomaterials is a critical imperative in modern polymer science. Polyamide 6,10 (Nylon 6,10) represents an ideal candidate for this transition. By leveraging renewable feedstocks—specifically castor oil and lignocellulosic biomass—researchers can synthesize a fully bio-based polymer that matches or exceeds the thermomechanical performance of traditional Nylon 6 and Nylon 6,6. This application note details the mechanistic pathways, step-by-step synthetic protocols, and self-validating quality control measures required to produce high-molecular-weight bio-based Nylon 6,10.
Mechanistic Overview & Monomer Sourcing
The nomenclature of Nylon 6,10 denotes its monomeric origins: a 6-carbon diamine and a 10-carbon diacid. Achieving a 100% bio-based polymer requires sourcing both monomers from renewable pathways.
-
Sebacic Acid (The C10 Diacid): Sebacic acid is a naturally occurring dicarboxylic acid. Industrially, it is produced through the1 at elevated temperatures (250°C–360°C), which cleaves ricinoleic acid into sebacic acid and capryl alcohol[1]. Recent advancements also allow for the 2 via engineered yeast strains, offering a greener, lower-temperature alternative[2].
-
Hexamethylenediamine (The C6 Diamine): While conventionally derived from petroleum, bio-based hexamethylenediamine (HMDA) is now accessible. It can be synthesized via the3 or 1,6-hexanediol, which are themselves derived from the microbial fermentation of renewable sugars[3].
Process Visualization: Monomer to Polymer
Synthesis pathway of fully bio-based Nylon 6,10 from renewable biomass and castor oil feedstocks.
Self-Validating Synthesis Protocol
The synthesis of 4 is executed in two distinct phases to ensure maximum molecular weight and structural integrity[4].
Phase I: Preparation of Hexamethylene Sebacate (Nylon 6,10 Salt)
Objective: Isolate the monomer salt to guarantee a mathematically perfect 1:1 molar ratio of amine to carboxylic acid groups.
-
Dissolution: Dissolve 20.2 g (0.10 mol) of highly purified bio-sebacic acid in 200 mL of absolute ethanol heated to 60°C. In a separate flask, dissolve 11.6 g (0.10 mol) of bio-HMDA in 50 mL of absolute ethanol.
-
Neutralization: Slowly add the HMDA solution dropwise into the sebacic acid solution under continuous magnetic stirring. A white precipitate will begin to form immediately.
-
Precipitation: Allow the mixture to cool to room temperature, then transfer the flask to an ice bath (4°C) for 2 hours to maximize the precipitation of the salt.
-
Isolation: Filter the white crystalline salt under vacuum, wash twice with 20 mL of cold ethanol, and dry in a vacuum oven at 60°C for 12 hours.
-
Mechanistic Rationale (Causality): Step-growth polymerization is governed by the Carothers equation (
). Any stoichiometric imbalance will prematurely cap the polymer chains, severely limiting the degree of polymerization. Because the salt is insoluble in cold ethanol while unreacted monomers remain soluble, this precipitation step naturally purifies the complex into an exact 1:1 ratio. -
Self-Validation Check: Dissolve 1.0 g of the dried salt in 100 mL of deionized water. Measure the pH. A perfectly balanced stoichiometric salt will yield a pH of approximately 7.6. If the pH deviates beyond ±0.1, the salt must be recrystallized.
Phase II: Melt Polycondensation
Objective: Polymerize the salt into high-molecular-weight PA 6,10 through thermally driven amidation.
-
Preparation: Transfer 25.0 g of the validated nylon salt into a heavy-walled glass polymerization ampoule or a stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum distillation arm.
-
Inert Atmosphere: Purge the system with high-purity nitrogen for 15 minutes to displace all oxygen. Maintain a gentle nitrogen sweep.
-
Initial Heating (Amidation): Submerge the reactor in a heating mantle. Ramp the temperature to 220°C and hold for 1 hour.
-
High-Temperature Vacuum Stage: Increase the temperature to 250°C. Once the mass is fully molten and bubbling subsides, apply a high vacuum (< 1 mbar) for 60 minutes.
-
Termination: Break the vacuum with nitrogen gas, halt stirring, and extrude or cool the polymer mass.
-
Mechanistic Rationale (Causality):
-
Nitrogen Purge: Aliphatic amines are highly susceptible to oxidative degradation, which causes severe yellowing and chain termination.
-
Temperature Ramp: The initial 220°C stage melts the salt and initiates amidation without volatilizing the HMDA. The final 250°C stage ensures the polymer remains above its5, preventing the melt from freezing[5].
-
Vacuum Application: Amidation is an equilibrium reaction. According to Le Chatelier’s principle, continuous removal of the condensation byproduct (water) is required to drive the reaction forward and maximize molecular weight.
-
Quantitative Data & Comparative Analysis
Bio-based Nylon 6,10 offers a compelling balance of properties, bridging the gap between the high strength of Nylon 6,6 and the moisture resistance of long-chain polyamides like Nylon 12.
| Property | Bio-based PA 6,10 | Conventional PA 6 | Conventional PA 6,6 |
| Monomer Carbon Ratio | 6 (Diamine) : 10 (Diacid) | 6 (Lactam) | 6 (Diamine) : 6 (Diacid) |
| Melting Point ( | ~223 °C | 223 °C | 255 °C |
| Glass Transition ( | 50 - 59 °C | 60 °C | 70 °C |
| Moisture Absorption | Low (Due to hydrophobic C10 chain) | High | High |
| Bio-based Content | 60% - 100% | 0% | 0% |
Data synthesized from comparative polymer thermal analyses[5],[6].
Quality Control & Analytical Validation
To ensure the synthesized 7 meets engineering-grade specifications, the following self-validating analytical checks must be performed[7]:
-
Thermal Analysis (DSC): Perform Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min. A successful synthesis of PA 6,10 will exhibit a sharp endothermic melting peak (
) at approximately 223°C and a glass transition temperature ( ) near 50–59°C. Broad or depressed melting peaks indicate high oligomer content or stoichiometric failure. -
Relative Viscosity (
): Dissolve the polymer in 96% sulfuric acid at a concentration of 1% (w/v). Measure the flow time using an Ubbelohde viscometer at 25°C. A relative viscosity confirms that the vacuum stage successfully drove the equilibrium to a high molecular weight suitable for melt spinning or injection molding. -
End-Group Titration: Dissolve a polymer sample in hot benzyl alcohol and titrate with methanolic KOH (for carboxyl end-groups) and HCl (for amine end-groups). Equal concentrations of both end-groups confirm that no monomer volatilization occurred during the high-temperature melt phase.
References
1.1. National Institutes of Health (PMC). 2. 4. Taylor & Francis. 3.7. BioBiz. 4.5. SpecialChem. 5. 2. Green Chemistry (RSC Publishing). 6.3. MDPI. 7. 6. Taylor & Francis.
Sources
- 1. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial production of sebacic acid from a renewable source: production, purification, and polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. specialchem.com [specialchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Microbial Synthesis of Biobased Nylons - BioBiz [biobiz.in]
Application Note: Electrospinning Nylon 6,10 Nanofibers for Tissue Engineering Scaffolds
Introduction
The field of tissue engineering aims to develop biological substitutes that restore, maintain, or improve tissue function. A key strategy in this endeavor is the use of three-dimensional (3D) scaffolds that mimic the native extracellular matrix (ECM), providing structural support and guiding cell growth and differentiation.[1] Electrospinning has emerged as a versatile and effective technique for fabricating nanofibrous scaffolds that closely resemble the architecture of the natural ECM.[2][3] These scaffolds, with their high surface-area-to-volume ratio and interconnected porosity, offer an ideal environment for cell attachment, proliferation, and infiltration.[3]
Nylon 6,10, a synthetic polyamide, possesses several properties that make it an attractive candidate for biomedical applications, including good mechanical strength, chemical resistance, and biocompatibility.[3][4] This application note provides a detailed protocol for the fabrication of nylon 6,10 nanofibrous scaffolds using electrospinning, along with methodologies for their characterization and in vitro evaluation for tissue engineering applications.
Materials and Equipment
For Electrospinning:
-
Nylon 6,10 pellets (e.g., Sigma-Aldrich)
-
Formic acid (88-91%, e.g., Sigma-Aldrich)
-
Magnetic stirrer and stir bar
-
Glass vials
-
Syringes (5 mL or 10 mL)
-
Blunt-tip needles (e.g., 22-gauge)
-
Syringe pump
-
High-voltage DC power supply (0-30 kV)
-
Grounded collector (e.g., rotating mandrel or flat plate covered with aluminum foil)
-
Fume hood
For Scaffold Characterization:
-
Scanning Electron Microscope (SEM)
-
Sputter coater (for SEM sample preparation)
-
Universal testing machine (for mechanical testing)
-
Image analysis software (e.g., ImageJ)
For Cell Culture and Biocompatibility Testing:
-
Mammalian cell line (e.g., fibroblasts, mesenchymal stem cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
UV germicidal lamp
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol for Electrospinning Nylon 6,10 Nanofibers
Part 1: Solution Preparation
The properties of the electrospinning solution, particularly its viscosity and conductivity, are critical for the formation of uniform, bead-free nanofibers. Formic acid is an effective solvent for nylons due to its high polarity and ability to disrupt the hydrogen bonds between polyamide chains.[5][6]
-
Prepare a 15% (w/v) Nylon 6,10 solution:
-
In a fume hood, weigh 1.5 g of nylon 6,10 pellets and add them to a glass vial.
-
Add 10 mL of formic acid to the vial.
-
Add a magnetic stir bar and seal the vial.
-
-
Dissolve the polymer:
-
Place the vial on a magnetic stirrer and stir at room temperature until the nylon 6,10 pellets are completely dissolved. This may take several hours. Gentle heating (e.g., up to 50°C) can be used to expedite the dissolution process.[6]
-
-
Solution inspection:
-
Once dissolved, the solution should be clear and viscous. Allow the solution to rest for at least 30 minutes to eliminate any air bubbles.
-
Part 2: Electrospinning Process
The electrospinning parameters must be optimized to achieve the desired fiber morphology. The following parameters serve as a robust starting point for nylon 6,10.
-
Setup:
-
Load the prepared nylon 6,10 solution into a syringe and attach a blunt-tip needle.
-
Mount the syringe onto the syringe pump.
-
Position the needle tip facing the grounded collector, ensuring a fixed distance between them.
-
Connect the positive lead of the high-voltage power supply to the needle and ensure the collector is grounded.
-
-
Electrospinning Parameters:
-
A summary of the recommended starting parameters is provided in the table below.
-
| Parameter | Recommended Value | Rationale |
| Polymer Concentration | 15% (w/v) | Balances viscosity for fiber formation and prevents bead defects.[7] |
| Solvent | Formic Acid | Effective solvent for nylons, providing adequate conductivity.[5][6] |
| Applied Voltage | 15-20 kV | Sufficient to overcome surface tension and initiate the polymer jet.[8] |
| Flow Rate | 0.5 - 1.0 mL/hr | Controls the rate of solution delivery, influencing fiber diameter.[8] |
| Tip-to-Collector Distance | 15 - 20 cm | Allows adequate time for solvent evaporation before fibers reach the collector.[7] |
-
Initiate Electrospinning:
-
Set the syringe pump to the desired flow rate.
-
Gradually increase the voltage until a stable Taylor cone is formed at the needle tip and a continuous jet is ejected towards the collector.
-
Continue the process until a scaffold of the desired thickness is obtained.
-
-
Scaffold Collection:
-
After electrospinning, carefully detach the nanofibrous mat from the aluminum foil.
-
Caption: Workflow for the fabrication and preparation of electrospun nylon 6,10 scaffolds.
Post-Processing of Electrospun Scaffolds
Part 1: Solvent Removal
Residual formic acid can be cytotoxic and must be thoroughly removed before any biological application.
-
Place the electrospun scaffold in a vacuum oven at a temperature below the glass transition temperature of nylon 6,10 (typically around 40-50°C).
-
Dry under vacuum for at least 24-48 hours to ensure complete evaporation of the solvent.
Part 2: Sterilization
Sterilization is crucial to prevent microbial contamination during cell culture. UV irradiation is a common and effective method for sterilizing electrospun scaffolds as it generally has a minimal effect on their morphology and mechanical properties.
-
Place the dried scaffold in a sterile petri dish.
-
Expose the scaffold to a germicidal UV lamp (254 nm) in a laminar flow hood for 30-60 minutes on each side.
Characterization of Nylon 6,10 Nanofiber Scaffolds
Part 1: Morphological Analysis (SEM)
SEM is used to visualize the nanofiber morphology, determine fiber diameter, and assess the overall structure of the scaffold.[9][10][11]
-
Sample Preparation:
-
Cut a small piece of the electrospun scaffold and mount it onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
-
Imaging:
-
Image the sample using an SEM at various magnifications.
-
Acquire multiple images from different areas of the scaffold to ensure representative analysis.
-
-
Fiber Diameter Measurement:
-
Use image analysis software (e.g., ImageJ) to measure the diameter of at least 100 individual fibers from the SEM images.
-
Calculate the average fiber diameter and distribution.
-
Part 2: Mechanical Testing
The mechanical properties of the scaffold are important for its intended application, as it should provide adequate support to the regenerating tissue.
-
Cut rectangular strips of the electrospun mat.
-
Measure the thickness of each strip.
-
Perform uniaxial tensile testing using a universal testing machine to determine properties such as Young's modulus, ultimate tensile strength, and elongation at break.
Part 3: Porosity Measurement
Porosity is a critical feature of tissue engineering scaffolds as it influences cell infiltration, nutrient transport, and waste removal. The porosity of electrospun mats is typically high, often exceeding 80%. It can be estimated using methods such as liquid intrusion or calculated from the scaffold's bulk and material densities.
In Vitro Biocompatibility and Cell Culture Protocols
Part 1: Cell Seeding on Scaffolds
-
Using sterile technique, place the sterilized nylon 6,10 scaffolds into the wells of a multi-well culture plate.
-
Prepare a single-cell suspension of the desired cell type at a concentration of approximately 1 x 10⁵ cells/mL in a complete culture medium.
-
Carefully pipette a small volume (e.g., 50-100 µL) of the cell suspension onto the center of each scaffold.
-
Allow the cells to adhere to the scaffold for 1-2 hours in a cell culture incubator before adding more media to the well to submerge the scaffold.
-
Incubate the cell-seeded scaffolds under standard conditions (37°C, 5% CO₂), changing the culture medium every 2-3 days.
Part 2: Cell Viability/Proliferation Assay (CCK-8)
The CCK-8 assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a colored formazan product.[12]
-
At desired time points (e.g., 1, 3, and 7 days), aspirate the culture medium from the wells containing the cell-seeded scaffolds.
-
Prepare the CCK-8 working solution by diluting the CCK-8 reagent with a complete culture medium (typically at a 1:10 ratio).
-
Add the CCK-8 working solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, transfer the colored solution from each well to a new 96-well plate.
-
Measure the absorbance at 450 nm using a microplate reader.[12][13][14] An increase in absorbance over time indicates cell proliferation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electrospinning and Electrospun Nanofibers [scirp.org]
- 3. Nylons with Applications in Energy Generators, 3D Printing and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 6. sv-jme.eu [sv-jme.eu]
- 7. nathan.instras.com [nathan.instras.com]
- 8. naturalspublishing.com [naturalspublishing.com]
- 9. nanoscience.com [nanoscience.com]
- 10. Methods to Characterize Electrospun Scaffold Morphology: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azonano.com [azonano.com]
- 12. bosterbio.com [bosterbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ptglab.com [ptglab.com]
Application Note: In-Situ Interfacial Polymerization of Nylon 6,10/MWCNT Nanocomposites
[1]
Executive Summary
This application note details the protocol for synthesizing Nylon 6,10 (Poly(hexamethylene sebacamide)) composites reinforced with Multi-Walled Carbon Nanotubes (MWCNTs) via in-situ interfacial polymerization.[1] Unlike melt compounding, which often suffers from poor nanofiller dispersion and high-shear degradation, in-situ polymerization allows for the encapsulation of CNTs at the molecular level during the polymer chain growth. This method yields composites with superior interfacial adhesion, enhanced tensile modulus, and electrical conductivity suitable for antistatic coatings, automotive fuel lines, and high-strength filaments.
Key Advantages of Nylon 6,10:
-
Bio-Based Origin: Derived from sebacic acid (castor oil) and hexamethylenediamine.
-
Lower Moisture Absorption: Superior dimensional stability compared to Nylon 6 or 6,6 due to longer hydrophobic methylene segments.
Pre-Formulation Strategy: The Dispersion Challenge
The critical failure mode in nanocomposites is the agglomeration of CNTs due to strong Van der Waals forces. Simply mixing raw CNTs with monomers will result in structural defects.
The Solution: Covalent Functionalization We utilize an acid-oxidation pretreatment to graft carboxyl (-COOH) and hydroxyl (-OH) groups onto the CNT sidewalls.
-
Mechanism: The -COOH groups on the CNTs interact with the amine monomers (Hexamethylenediamine) via hydrogen bonding and potential amide linkage formation during polymerization.
-
Result: This transforms the CNTs from hydrophobic to hydrophilic, allowing stable dispersion in the aqueous monomer phase without surfactants that could degrade final properties.
Workflow Overview
Figure 1: End-to-end workflow for the synthesis of functionalized Nylon 6,10 nanocomposites.
Detailed Protocols
Phase 1: CNT Functionalization (Acid Treatment)
Objective: To introduce hydrophilic defects (-COOH) on the CNT surface.
Materials:
-
Pristine MWCNTs (Purity >95%)
-
Sulfuric Acid (
, 98%) -
Nitric Acid (
, 65%) -
Deionized (DI) Water (18.2 MΩ)
Protocol:
-
Mixture Preparation: In a round-bottom flask, mix
and in a 3:1 volume ratio (e.g., 75 mL : 25 mL).-
Caution: Exothermic reaction. Add nitric acid to sulfuric acid slowly in an ice bath.
-
-
Dispersion: Add 1.0 g of pristine MWCNTs to the acid mixture.
-
Sonication: Sonicate for 30 minutes (bath sonicator) to break up large bundles.
-
Reflux: Attach a condenser and reflux the mixture at 110°C for 4 hours .
-
Why: This aggressive oxidation cuts the nanotubes (shortening them) and oxidizes the ends/sidewalls.
-
-
Dilution & Washing: Cool to room temperature. Pour the mixture into 1L of DI water (ice cold). Filter using a PTFE membrane (0.2 µm pore size).
-
Neutralization: Wash the filter cake repeatedly with DI water until the filtrate pH is neutral (pH ~7).
-
Drying: Dry the functionalized CNTs (f-MWCNTs) in a vacuum oven at 80°C for 12 hours.
Phase 2: In-Situ Interfacial Polymerization
Objective: To synthesize the polymer at the interface of two immiscible solvents, trapping the dispersed CNTs into the matrix.
Formulation Table (Stoichiometry):
| Component | Role | Phase | Concentration / Amount |
| Hexamethylenediamine (HMDA) | Monomer A | Aqueous | 0.40 M (2.32 g in 50 mL) |
| Sodium Hydroxide (NaOH) | Acid Scavenger | Aqueous | 0.80 M (1.60 g in 50 mL) |
| f-MWCNTs | Reinforcement | Aqueous | 0.5 wt% (relative to polymer yield) |
| Sebacoyl Chloride (SC) | Monomer B | Organic | 0.40 M (4.78 g in 50 mL) |
| n-Hexane | Solvent | Organic | 50 mL |
Protocol:
-
Aqueous Phase Preparation (The "Active" Phase):
-
Add the calculated amount of f-MWCNTs to this alkaline solution.
-
Critical Step: Probe sonicate (20% amplitude, 10 mins) to disperse. The high pH helps deprotonate the -COOH groups on the CNTs (
), creating electrostatic repulsion that stabilizes the dispersion. -
Add HMDA to this dispersion and stir until dissolved.
-
Organic Phase Preparation:
-
Dissolve Sebacoyl Chloride in 50 mL of n-Hexane in a separate beaker.
-
Safety: Perform in a fume hood; SC releases HCl upon hydrolysis.
-
-
The Reaction (Interfacial Polycondensation):
-
Place the Aqueous Phase (containing HMDA and CNTs) in a 250 mL beaker.
-
Layering: Carefully pour the Organic Phase (SC/Hexane) onto the aqueous phase using a glass rod or funnel to prevent premature mixing.[4] The phases must remain distinct.
-
Observation: A polymer film (Nylon 6,[5][6][7][8][9]10) will instantly form at the interface.
-
-
Collection (The "Rope Trick" vs. Bulk Stirring):
-
Method A (Filament/Rope): Use tweezers to grab the film at the center of the interface and pull upward. Wind the resulting fiber onto a glass rod. The CNTs are entrained within the nylon chains as they form.
-
Method B (Bulk Powder - Recommended for Molding): Vigorously stir the two phases using an overhead mechanical stirrer (500 RPM) for 15 minutes. This creates droplets where the reaction occurs, resulting in a composite powder.
-
-
Purification:
-
Filter the resulting polymer.
-
Wash sequentially with:
-
Ethanol (to remove unreacted sebacoyl chloride).
-
Hot Water (to remove NaCl salt formed by NaOH + HCl).
-
Acetone (to aid drying).
-
-
-
Drying: Dry in a vacuum oven at 80°C for 24 hours to remove all moisture and solvents.
Mechanism of Action
The success of this protocol relies on the chemical interaction at the interface.
Figure 2: Interfacial reaction mechanism showing the diffusion of monomers and entrapment of functionalized CNTs.
Characterization & Validation Criteria
To validate the synthesis and quality of the composite, the following tests are mandatory:
| Technique | What to Look For (Pass Criteria) |
| FTIR Spectroscopy | Amide I band (~1640 |
| DSC (Thermal) | Melting Point ( |
| SEM (Morphology) | Fracture surface analysis. Pass: CNTs are pulled out or broken (indicating load transfer) and uniformly distributed. Fail: Large aggregates or smooth holes (poor adhesion). |
| TGA (Stability) | Thermal degradation temperature should increase by 10-20°C compared to neat Nylon 6,10. |
Troubleshooting Guide
-
Issue: Polymer "rope" breaks easily or is brittle.
-
Cause: Low molecular weight or poor stoichiometry.
-
Fix: Ensure Sebacoyl Chloride is fresh (it hydrolyzes in air). Check that the NaOH concentration is sufficient to neutralize the HCl produced (HCl inhibits the amine).
-
-
Issue: Visible black clumps in the nylon.
-
Cause: Poor CNT dispersion in the aqueous phase.
-
Fix: Increase sonication time of the Aqueous Phase before adding HMDA. Ensure CNTs were adequately acid-functionalized (they should sink in water, not float).
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of Sebacoyl Chloride.
-
Fix: Use anhydrous Hexane/DCM for the organic phase and minimize the time the two phases sit in contact before reacting.
-
References
-
Synthesis of Nylon 6,10 via Interfacial Polymerization
- Morgan, P. W., & Kwolek, S. L. (1959). The nylon rope trick: Demonstration of condensation polymerization.
-
CNT Functionalization Protocols
- Rosca, I. D., Watari, F., Uo, M., & Akasaka, T. (2005). Oxidation of multiwalled carbon nanotubes by nitric acid. Carbon, 43(15), 3124-3131.
-
Nylon/CNT Composites Properties
-
In-Situ Polymerization Mechanisms
- Park, S. J., et al. (2005). Preparation and characterization of multi-walled carbon nanotube/nylon 6,10 nanocomposites via interfacial polymerization. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
Sources
- 1. researchgate.net [researchgate.net]
- 2. O670: Prep Notes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 3. terrificscience.org [terrificscience.org]
- 4. standring.weebly.com [standring.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. In situ Polymerization of Multi-Walled Carbon Nanotube/Nylon-6 Nanocomposites and Their Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repository.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. kompozit.org.tr [kompozit.org.tr]
- 11. Evaluation of Mechanical, Thermal, and Tribological Properties of 3D-Printed Nylon (PA6) Hybrid Composites Reinforced with MWCNTs and Carbon Fibers [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Nylon 6,10 Synthesis & Molecular Weight Control
Status: Operational Operator: Senior Application Scientist Ticket ID: NYL-610-MWD-OPT Subject: Controlling Molecular Weight Distribution (MWD) in Interfacial & Melt Polymerization
Core Directive: The Mechanism of Control
Welcome to the technical support center. You are likely experiencing issues with batch-to-batch consistency, polydispersity index (PDI) broadening, or inability to target a specific molecular weight (Mn).
To control Nylon 6,10, you must master two competing forces: Reaction Kinetics (Carothers Equation) and Diffusion (Interfacial Dynamics).
The Governing Principle: Carothers Equation
In step-growth polymerization, the number-average degree of polymerization (
Where:
-
: Extent of reaction (0 to 1).[1][3] High MW requires
.[3] -
: Stoichiometric ratio (
). For perfect 1:1 stoichiometry, .
The Scientist's Insight:
You cannot rely solely on
Troubleshooting Matrix
Use this guide to diagnose your specific issue.
| Symptom | Probable Cause | Technical Root | Corrective Action |
| Low Molecular Weight (Mn) | Impure Reactants | Hydrolysis of Sebacoyl Chloride by moisture deactivates functional groups, effectively lowering | Dry Solvents: Ensure organic solvents are anhydrous. Store Sebacoyl Chloride under |
| "The Rope Breaks" | Tensile strength failure due to low MW or rapid withdrawal. | Adjust Withdrawal: Slow down the pulling rate to match the diffusion rate of monomers to the interface. | |
| Broad PDI (> 2.5) | Poor Mixing (Stirred Systems) | Localized zones of high concentration create "hot spots" of high MW, while other areas lag. | Increase Shear: For microcapsules, increase stirring speed (RPM) to homogenize droplet size and diffusion rates. |
| Slow Addition | Slow addition of Phase B to Phase A causes initial polymer to age while new polymer forms. | Rapid Addition: Add the organic phase quickly (dump method) or use a flow reactor for continuous consistency. | |
| Gelation / Crosslinking | Impurities | Presence of trifunctional amines or acids in low-grade reactants. | Purify Monomers: Recrystallize HMDA; distill Sebacoyl Chloride. |
| Uncontrolled High MW | Perfect Stoichiometry | End-Capping: Add 1-2 mol% of Acetic Acid (reacts with amine) or Benzoyl Chloride (reacts with amine) to cap chains. |
Visual Logic: Troubleshooting & Mechanism
Figure 1: Molecular Weight Control Logic Tree
Use this decision tree to determine your next experimental step.
Caption: Decision logic for diagnosing molecular weight deviations in Nylon 6,10 synthesis.
Optimized Experimental Protocol: Interfacial Synthesis
This protocol is designed for controlled molecular weight , suitable for drug delivery microencapsulation or high-grade film formation.
Reagents
-
Phase A (Aqueous): Hexamethylenediamine (HMDA) [0.40 M], Sodium Hydroxide (NaOH) [0.80 M] (Acid scavenger).
-
Phase B (Organic): Sebacoyl Chloride [0.40 M] in Dichloromethane (DCM) or Hexane.
-
MW Controller: Acetic Acid (0.01 M - optional for end-capping).
Step-by-Step Workflow
-
Preparation of Phase A (Aqueous):
-
Dissolve 4.64 g HMDA and 3.2 g NaOH in 100 mL distilled water.
-
Why: NaOH neutralizes the HCl byproduct.[4] Without it, the amine becomes protonated (
) and inactive, halting the reaction and limiting MW.
-
-
Preparation of Phase B (Organic):
-
Dissolve 6.0 mL Sebacoyl Chloride in 100 mL organic solvent (DCM for sinking polymer, Hexane for floating).
-
CRITICAL STEP (MW Control): To target a specific lower MW, add 1-2 mol% of Benzoyl Chloride or Acetic Anhydride to this phase. This "caps" the amine ends, preventing the chains from growing indefinitely.
-
-
Initiation (The Interface):
-
For Films: Carefully layer Phase A over Phase B (if using DCM) using a glass rod to prevent premature mixing.
-
For Microcapsules: Emulsify Phase A, then add Phase B dropwise under high shear (1000+ RPM).
-
-
Polymer Removal:
-
Films: Grasp the interface with tweezers.[5] Pull at a constant velocity .
-
Why: Pulling too fast (
) thins the film and lowers MW. Pulling too slow allows cross-linking and thickening.
-
-
Purification:
-
Wash with water (removes salts), then ethanol (removes unreacted monomers). Dry under vacuum at 60°C.
-
Frequently Asked Questions (FAQ)
Q: Why is my PDI (Polydispersity Index) consistently broad? A: In interfacial polymerization, the reaction is diffusion-controlled. If your stirring is irregular or your interface is turbulent, different polymer chains experience different residence times at the interface.
-
Fix: Use a mechanized stirrer with digital RPM control. Ensure your organic solvent allows for rapid diffusion (Chlorinated solvents often yield tighter PDIs than alkanes due to solubility parameters).
Q: Can I use Sebacic Acid instead of Sebacoyl Chloride? A: Not for interfacial polymerization at room temperature. Sebacic acid requires high heat (melt polycondensation, >200°C) to react with amines. The acid chloride is used because the reaction kinetics are instantaneous at ambient temperatures.
Q: How do I calculate the exact amount of "End Capper" needed?
A: Use the modified Carothers equation. If you want a Degree of Polymerization (
Q: My polymer is turning into a gel/insoluble mass. Why? A: You likely have a "runaway" molecular weight or cross-linking.
-
Check your HMDA purity; impurities can act as cross-linkers.
-
Your concentration is too high. Dilute both phases by 50%.
-
You are not using a terminator. Add 1% Acetic Acid to the aqueous phase.
References
-
Carothers, W. H. (1936). Polymers and Polyfunctionality. Transactions of the Faraday Society.
-
Morgan, P. W., & Kwolek, S. L. (1959).[6] The Nylon Rope Trick: Demonstration of Condensation Polymerization. Journal of Chemical Education.
-
Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Refer to Chapter 2: Step Polymerization for Stoichiometry/MW control).
-
LibreTexts Chemistry. (2020). Interfacial Polymerization of Nylon 6,10.[6][7][8][9]
Sources
- 1. fiveable.me [fiveable.me]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. Carothers equation - Wikipedia [en.wikipedia.org]
- 4. terrificscience.org [terrificscience.org]
- 5. standring.weebly.com [standring.weebly.com]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.sabanciuniv.edu [people.sabanciuniv.edu]
Technical Support Center: Troubleshooting Cross-Linking & Side Reactions in Polyamide Synthesis
Welcome to the Polyamide Synthesis Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals dealing with unwanted cross-linking, branching, and gelation during polyamide synthesis. Whether you are synthesizing bulk aliphatic/semi-aromatic polyamides for biomaterials or solid-phase sequence-specific pyrrole-imidazole (Py-Im) polyamides for DNA-targeting therapeutics, this guide provides causal explanations, diagnostic tools, and self-validating protocols to ensure linear, high-fidelity polymer chains.
Diagnostic Matrix: Identifying Cross-Linking Modalities
To effectively troubleshoot, you must first correlate your observed symptoms with the underlying chemical mechanism. Use the table below to compare quantitative analytical indicators and identify the root cause of your side reactions.
| Synthesis Workflow | Observed Symptom | Analytical Indicator | Root Cause (Mechanism) | Corrective Action |
| Anionic Ring-Opening Polymerization (AROP) | Insoluble gel formation, non-melting product | Melt viscosity > 100x pure PA6; insoluble in formic acid | Bifunctional activator (e.g., MDI) cross-linking at >220 °C[1] | Switch to monofunctional activator (AcCL); keep temp <200 °C[1] |
| Thermal Polycondensation | Discoloration, low MW, branching | MALDI-ToF MS shows N-methylated side products | Pyrolysis and N-methylation of amides at >200 °C[2] | Use enzymatic catalysis (Novozym 435) at 90 °C[3] |
| Solid-Phase Py-Im Synthesis | Truncated sequences, branching | Stepwise HPLC shows deletion peaks | Incomplete coupling of sterically hindered aromatic amines[4] | Optimize with HBTU/DIEA; use step-wise HPLC monitoring[5] |
Core FAQs & Mechanistic Grounding
Q1: Why does my Anionic Ring-Opening Polymerization (AROP) of ε-caprolactam form an insoluble gel instead of a linear melt? A1: Gel formation in AROP is driven by side reactions that create branching points, specifically when operating at temperatures above 220 °C with bifunctional activators like methylene diphenyl diisocyanate (MDI)[1]. At these elevated temperatures, the hydrogen in the CO-NH group of the active center exhibits high reactivity, leading to Claisen-type condensation where the lactam anion attacks the α-carbon next to the carbonyl[6]. Furthermore, bifunctional activators dangle on the living chain and react with isocyanates, directly cross-linking the matrix[7]. Causality & Fix: To maintain linear propagation, you must suppress the dual active sites. Switch to a monofunctional activator such as N-acetylcaprolactam (AcCL) and maintain polymerization temperatures below the 220 °C threshold ()[7].
Q2: I am synthesizing semi-aromatic polyamides via polycondensation. How do I prevent N-methylation and thermal cross-linking? A2: Conventional step-growth polycondensation requires elevated temperatures (>200 °C) to eliminate volatile byproducts and shift the equilibrium toward polymer formation. However, this thermal stress induces pyrolysis, N-methylation of polyamides, and self-condensation of diamines, which collectively result in cross-linked networks and discoloration[2]. Causality & Fix: Transition to an enzymatic synthesis pathway. Utilizing Candida antarctica lipase B (CALB)—specifically the immobilized formulation Novozym 435 (N435)—allows polycondensation to occur at mild temperatures (e.g., 90 °C in toluene)[3]. This completely suppresses N-methylation and cross-linking, yielding strictly linear chains with high molecular weights ()[8].
Q3: In solid-phase synthesis of Pyrrole-Imidazole (Py-Im) polyamides, what causes branching and deletion sequences? A3: Sequence-specific Py-Im polyamides are critical for targeting the DNA minor groove in drug development[9]. Branching and deletion during solid-phase synthesis occur due to the incomplete coupling of sterically hindered aromatic amines. Unreacted amines act as branching points in subsequent cycles if not properly capped[4]. Causality & Fix: Ensure >99% coupling efficiency by using optimized activators like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIEA[5]. Additionally, use a stable Boc-β-alanine-Pam-resin that resists premature cleavage during synthesis but can be cleanly cleaved via aminolysis (e.g., using dimethylaminopropylamine, Dp) without cross-linking the final product ()[4].
Pathway & Workflow Visualizations
AROP pathway showing conditions leading to cross-linked gels versus linear polyamide chains.
Workflow for monitoring and optimizing solid-phase synthesis of Py-Im polyamides to prevent defects.
Validated Experimental Protocols
Protocol A: Mild Enzymatic Synthesis of Linear Semi-Aromatic Polyamides
Purpose: To synthesize aliphatic/semi-aromatic polyamides without inducing thermal cross-linking, pyrolysis, or N-methylation[2]. Self-Validating Step: MALDI-ToF MS analysis is performed post-synthesis to verify the complete absence of N-methylated side products[3].
-
Monomer Preparation: Dissolve equimolar amounts of dimethyl 2,5-furandicarboxylate (DMFDCA) and an aliphatic diamine (e.g., 1,8-octanediamine) in anhydrous toluene[3].
-
Catalyst Addition: Add Novozym 435 (immobilized Candida antarctica lipase B) at 10 wt% relative to the total monomer mass[8].
-
Polymerization: Incubate the reaction mixture at 90 °C under a nitrogen atmosphere for 24 hours. The mild temperature prevents the pyrolysis of diacids and self-condensation of diamines[2].
-
Isolation: Terminate the reaction by filtering out the immobilized enzyme. Precipitate the polymer in cold methanol and dry under vacuum[3].
-
Validation: Perform Size Exclusion Chromatography (SEC) using HFIP as the eluent to verify molecular weight (target: 15,800 to 48,300 g/mol )[8].
Protocol B: Solid-Phase Synthesis of Sequence-Specific Py-Im Polyamides
Purpose: To synthesize DNA minor-groove binding polyamides without branching or cross-linking during chain elongation[4]. Self-Validating Step: Stepwise HPLC monitoring is conducted after each coupling cycle to ensure >99% yield before proceeding to the next amino acid[5].
-
Resin Loading: Begin with a commercially available Boc-β-alanine-Pam-resin (substitution level ~0.2 mmol/g) to provide a stable linkage that resists premature cleavage[4].
-
Deprotection: Treat the resin with 80% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20 minutes to remove the Boc protecting group, followed by extensive washing with DMF.
-
Activation & Coupling: In a synthesis cartridge, activate the pyrrole or imidazole amino acid (1.5 mmol) using 0.48 M HBTU (3 mL) and DIEA (1 mL)[5]. Add to the resin and agitate for 45 minutes. The high efficiency of HBTU prevents unreacted amines from causing branching in subsequent steps[5].
-
Cleavage: Upon sequence completion, cleave the polyamide from the support using aminolysis with (N,N-dimethylamino)propylamine (Dp) at 55 °C for 18 hours[4].
-
Validation: Purify via reverse-phase HPLC and verify the linear structure using Electrospray Ionization Mass Spectrometry (ESI-MS)[9].
References
-
Jiang, Y., Maniar, D., Woortman, A. J. J., & Loos, K. (2016). "Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides: enzymatic polymerization kinetics, effect of diamine chain length and thermal properties." RSC Advances, 6(72), 67941-67953. URL:[Link]
-
Kim, H., et al. (2019). "Effect of Diamine Addition on Structural Features and Physical Properties of Polyamide 6 Synthesized by Anionic Ring-Opening Polymerization of ε-Caprolactam." ACS Omega, 4(16), 16932–16942. URL:[Link]
-
Wurtz, N. R., et al. (2004). "Conjugation of a Hairpin Pyrrole-Imidazole Polyamide to a Quinone Methide for Control of DNA Cross-Linking." Bioconjugate Chemistry, 15(4), 915–922. URL:[Link]
-
Baird, E. E., & Dervan, P. B. (1996). "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids." Journal of the American Chemical Society, 118(26), 6141–6146. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides: enzymatic polymerization kinetics, effect of diamine chain length an ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA14585J [pubs.rsc.org]
- 3. Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides: enzymatic polymerization kinetics, effect of diamine chain length an ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA14585J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO1997030975A2 - Method for the synthesis of poly-pyrrole and poly-imidazole carboxamides on a solid support - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides: enzymatic polymerization kinetics, effect of diamine chain length and thermal properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nylon 6,10 Intrinsic Viscosity Troubleshooting
Executive Summary
Welcome to the Polymer Chemistry Technical Support Center. You are likely accessing this guide because your Nylon 6,10 (poly(hexamethylene sebacamide)) samples are exhibiting low intrinsic viscosity (IV) .
In polyamides, IV is a direct proxy for molecular weight (MW). A low IV indicates short polymer chains, resulting in brittle materials, poor fiber-forming capability, and weak mechanical integrity. This guide treats the problem as a system failure, isolating variables across synthesis chemistry , reaction engineering , and analytical metrology .
Diagnostic Workflow
Before adjusting your protocol, identify the failure mode using the logic tree below.
Figure 1: Diagnostic logic for isolating the root cause of low molecular weight in Nylon 6,10.
Troubleshooting Guide: Interfacial Polymerization
Context: You are synthesizing Nylon 6,10 from Hexamethylenediamine (HMDA) in water and Sebacoyl Chloride in an organic solvent (hexane/DCM).
Q: My polymer "rope" breaks easily and dissolves into a mush. Why?
A: Hydrolysis of Sebacoyl Chloride. The most common cause of catastrophic low IV in interfacial synthesis is the degradation of the diacid chloride. Sebacoyl chloride is highly moisture-sensitive. If your bottle has been opened frequently, it has likely hydrolyzed back into sebacic acid.
-
Mechanism: Sebacic acid cannot react with the amine under these conditions (it requires high heat to form an amide). It acts as a non-reactive impurity, effectively lowering the concentration of active electrophiles.
-
Fix: Distill your sebacoyl chloride or purchase a fresh bottle packed under argon.
Q: Does stoichiometry matter in interfacial polymerization?
A: Yes, but differently than in melt. In melt polymerization, you need a perfect 1:1 ratio. In interfacial, the reaction is diffusion-controlled at the interface. However, global stoichiometry still dictates the final yield and MW distribution.
-
The "Schotten-Baumann" Trap: The reaction produces HCl as a byproduct. If you do not neutralize this HCl, it will protonate the unreacted amine (HMDA), turning it into an ammonium salt (
). Ammonium cannot attack the acid chloride. -
Fix: Ensure your aqueous phase contains a base acceptor (Sodium Hydroxide or Sodium Carbonate) in at least a 2:1 molar ratio to the diamine to neutralize the HCl.
Q: How does stirring speed affect IV?
A: It changes the surface area-to-volume ratio.
-
Unstirred (Rope): Produces higher MW because the polymer is physically pulled out of the interface, exposing fresh monomer.
-
Stirred (Emulsion): High shear rates can physically limit chain growth or trap monomers inside precipitated polymer shells. If your IV is low in a stirred system, try reducing the stirring speed or decreasing the concentration of reactants to prevent premature precipitation.
Troubleshooting Guide: Melt Polymerization
Context: You are heating HMDA and Sebacic Acid (or salt) to >200°C.
Q: I am adhering to a strict 1:1 ratio, but my IV plateaus early. Why?
A: Loss of Diamine (Volatility).
HMDA is volatile at melt temperatures. If you heat an open system to 250°C, you are distilling off your amine. This breaks the 1:1 stoichiometry. According to the Carothers Equation , even a 1% imbalance limits the maximum Degree of Polymerization (
-
Fix: Use a "Nylon Salt" intermediate. Pre-react HMDA and Sebacic Acid in ethanol to form the 1:1 salt, isolate it, and then polymerize the salt. This guarantees 1:1 stoichiometry.
Q: My polymer is dark/brown and has low IV.
A: Thermal Degradation and Oxidation. Nylon 6,10 is susceptible to oxidation at melt temperatures.
-
Fix: The polymerization must be conducted under a strict inert atmosphere (Nitrogen or Argon flow). Even trace oxygen causes chain scission and cross-linking (gelation), which ruins solution viscosity measurements.
Q: Why is water removal critical?
A: Equilibrium limitations.
Melt polycondensation is an equilibrium reaction:
-
Fix: Apply a high vacuum (<1 mmHg) during the final stages of polymerization to drive the equilibrium to the right.
Analytical Reference: Intrinsic Viscosity[1][2][3][4][5][6]
Mark-Houwink Parameters
To convert your IV (
Note: While specific constants for Nylon 6,10 are rare in standard handbooks, they are structurally similar to Nylon 6,6. The following are accepted approximations for aliphatic polyamides.
Table 1: Mark-Houwink Constants for Polyamides
| Polymer | Solvent | Temp (°C) | K ( | a (Exponent) | Notes |
| Nylon 6,10 | m-Cresol | 25 | 24.0 | 0.61 | Use Nylon 6,6 approx. [1, 2] |
| Nylon 6,10 | 90% Formic Acid | 25 | 11.0 | 0.72 | Ionic effects may distort data |
| Nylon 6,10 | 96% Sulfuric Acid | 25 | 11.5 | 0.67 | Polymer degrades over time |
Critical Warning: Do not leave Nylon dissolved in sulfuric acid for >2 hours. The acid will slowly hydrolyze the amide bonds, artificially lowering your IV reading. m-Cresol is the preferred solvent for stability.
Optimized Experimental Protocols
Protocol A: High-IV Interfacial Synthesis (The "Standard" Check)
Use this to validate your reagents. If this fails, your chemicals are bad.
-
Organic Phase: Dissolve 2.0 mL Sebacoyl Chloride in 100 mL Hexane (or Dichloromethane).
-
Aqueous Phase: Dissolve 3.0 g Hexamethylenediamine (HMDA) + 1.5 g Sodium Hydroxide (NaOH) in 50 mL Distilled Water .
-
Contact: Carefully pour the Organic phase on top of the Aqueous phase (do not mix). A film will form instantly.
-
Extraction: Use tweezers to grab the center of the film and pull slowly. Wind onto a glass rod.
-
Purification: Wash the rope in 50% Ethanol/Water, then Acetone. Dry at 60°C under vacuum.
-
Success Metric: The rope should be tough and difficult to snap by hand.
-
Protocol B: Intrinsic Viscosity Measurement
-
Solvent: m-Cresol (Preferred) or 90% Formic Acid.
-
Preparation: Prepare a stock solution of 0.5 g/dL (0.5g polymer in 100mL solvent).
-
Tip: Stir overnight at room temperature. Do not heat >50°C to dissolve, as this risks degradation.
-
-
Viscometry: Use an Ubbelohde Viscometer (Size 1 or 1C).
-
Measure flow time of pure solvent (
). -
Measure flow time of solution (
).
-
-
Calculation:
References
-
American Polymer Standards Corp. (2014). Mark-Houwink Parameters for Various Polymers. Scribd. Available at: [Link]
-
VTechWorks. (n.d.). Role of Solvent Nature on Rheological Properties of Nylon 6,6 Solutions. Available at: [Link]
-
Terrific Science. (n.d.). Condensation Polymerization: Preparation of Nylon 6/10. Available at: [Link]
-
Polymer Science Learning Center. (n.d.). Polymerization of Nylon 6 and Nylon 6,10.[9] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. insights.sent2promo.com [insights.sent2promo.com]
- 4. sciepub.com [sciepub.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 7. kinampark.com [kinampark.com]
- 8. spegroup.ru [spegroup.ru]
- 9. researchgate.net [researchgate.net]
removing unreacted monomers from hexamethylenediamine sebacate polymer
Technical Support Center: Polymer Purification Division Subject: Removing Unreacted Monomers from Hexamethylenediamine Sebacate Polymer (Nylon 6,10) Ticket ID: PUR-N610-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Context
User Context: You are working with Hexamethylenediamine Sebacate Polymer , scientifically known as Poly(hexamethylene sebacamide) or Nylon 6,10 .[1][2][3][4] The Problem: Residual monomers—specifically Hexamethylenediamine (HMDA) and Sebacic Acid —are trapped within the polymer matrix. Why it Matters:
-
Cytotoxicity: HMDA is a known irritant and moderately toxic, compromising biocompatibility in drug delivery applications.
-
Mechanical Failure: Unreacted monomers act as plasticizers, lowering the glass transition temperature (
) and tensile strength. -
Stoichiometric Imbalance: Residuals indicate incomplete polymerization, potentially leading to unstable molecular weights over time.
Troubleshooting Guide: Immediate Remediation
Issue A: The Polymer is "Sticky" or Has a Strong Amine Odor
-
Diagnosis: High residual Hexamethylenediamine (HMDA). HMDA is hygroscopic and volatile, creating a tacky surface and a "fishy" smell.
-
Protocol 1: The Acidic Wash (Surface Decontamination)
-
Prepare Solvent: 0.1 M Acetic Acid solution (aqueous).
-
Action: Wash the polymer beads/film for 30 minutes with gentle agitation.
-
Mechanism: The acid protonates the amine groups of HMDA, converting them into highly water-soluble ammonium salts (
), which easily diffuse out of the hydrophobic polymer matrix. -
Final Step: Rinse thoroughly with deionized water until pH is neutral.
-
Issue B: The Polymer is Opaque/Chalky with Low Tensile Strength
-
Diagnosis: Occluded Sebacic Acid crystals.
-
Protocol 2: The Ethanol Reflux (Deep Extraction)
-
Solvent Choice: 95% Ethanol (Hot).
-
Action: Submerge polymer in boiling ethanol (approx. 78°C) for 1 hour.
-
Mechanism: Sebacic acid has high solubility in hot ethanol, while Nylon 6,10 remains insoluble. The thermal energy expands the polymer chains, allowing the solvent to penetrate and extract the trapped acid.
-
Advanced Protocols: Deep Purification
For pharmaceutical-grade purity (e.g., drug eluting stents, tissue scaffolds), surface washing is insufficient. You must use Soxhlet Extraction or Reprecipitation .
Method 1: Soxhlet Extraction (The Gold Standard for Solids)
Best for: Pellets, fibers, or films where maintaining physical form is desired.
| Parameter | Specification |
| Solvent | Absolute Ethanol or Methanol |
| Duration | 24–48 Hours |
| Cycles | Minimum 12 cycles/hour |
| Temperature | Boiling point of solvent (78°C for EtOH) |
Step-by-Step:
-
Place polymer sample in a cellulose thimble.
-
Reflux ethanol in the bottom flask. Vapor rises, condenses, and drips into the thimble, soaking the polymer in fresh, hot solvent.
-
When the thimble fills, it siphons the solvent (carrying extracted monomers) back to the flask.
-
Validation: The polymer is constantly exposed to pure solvent, maximizing the concentration gradient for diffusion (Fick’s Law).
Method 2: Reprecipitation (The Platinum Standard for Purity)
Best for: Powders or raw synthesis batches. This resets the morphology.
Theory: Dissolving the polymer breaks the crystal lattice, releasing all trapped monomers into the solution. Precipitating it into a non-solvent forces the polymer out while monomers remain dissolved.
Figure 1: Workflow for the reprecipitation of Nylon 6,10 to remove entrapped monomers. The polymer is soluble in Formic Acid but insoluble in Methanol, whereas monomers are soluble in Methanol.
Solubility Data & Solvent Selection
Use this table to design your own custom wash protocols.
| Substance | Water (25°C) | Ethanol (Hot) | Formic Acid | Acetone |
| Hexamethylenediamine (Monomer) | Soluble (High) | Soluble | Soluble (Salt forms) | Soluble |
| Sebacic Acid (Monomer) | Insoluble (Cold) / Soluble (Hot) | Soluble | Soluble | Soluble |
| Nylon 6,10 (Polymer) | Insoluble | Insoluble | Soluble | Insoluble |
Key Insight: Ethanol is the "Magic Bullet" solvent here. It dissolves both monomers (especially when hot) but does not touch the polymer, making it the safest and most effective choice for extraction.
Frequently Asked Questions (FAQs)
Q1: How do I know if all the monomer is gone? A: You cannot rely on smell. Use TGA (Thermogravimetric Analysis) .
-
Run a scan from 50°C to 300°C.
-
HMDA boils/degrades around 200°C.
-
Sebacic Acid sublimes/degrades around 290°C.
-
Nylon 6,10 is stable up to ~350°C.
-
If you see weight loss steps before 300°C, you still have impurities.
Q2: Can I use water instead of ethanol for Soxhlet? A: Water is excellent for removing HMDA but poor for Sebacic Acid. If your polymerization was "Acid Rich" (excess sebacic acid), water will not effectively clean the polymer. Ethanol is broader in spectrum.
Q3: My polymer turned yellow after drying. Why?
A: Oxidation. HMDA is prone to oxidation at high temperatures. Always dry Nylon 6,10 under vacuum or in an inert atmosphere (
Q4: Is this relevant for Interfacial Polymerization (Nylon Rope Trick)? A: Yes. Interfacial polymerization often traps significant amounts of solvents and salts (NaCl/NaOH) alongside monomers. The Reprecipitation Method (Method 2) is highly recommended for interfacial nylon if it is intended for research use, as the rapid reaction rate traps impurities.
References
- Carraher, C. E. (2017). Introduction to Polymer Chemistry. CRC Press. (Standard text on polyamide synthesis and solubility profiles).
-
Palmer, R. J. (2001). "Polyamides, Plastics".[5] Encyclopedia of Polymer Science and Technology. Wiley.
-
U.S. National Library of Medicine. (2024). "Hexamethylenediamine Compound Summary". PubChem. [Link]
- Paparao, N., et al. (2011). "Synthesis and Characterization of Nylon 6,10". International Journal of ChemTech Research. (Details on solubility and extraction methods for Nylon 6,10).
Sources
solving moisture absorption issues in nylon 6,10 parts
Topic: Solving Moisture Absorption & Stability Issues in Nylon 6,10 Parts
Role: Senior Application Scientist | Audience: Drug Development & Research Professionals
Introduction: The "Goldilocks" Polyamide
Welcome to the technical support center. If you are reading this, you are likely facing a specific set of contradictions: your PA 610 parts are tougher than PA 12 but are exhibiting dimensional instability or processing defects reminiscent of PA 6.
Nylon 6,10 is a bio-based polyamide (derived from sebacic acid and hexamethylenediamine) that occupies a critical "middle ground" in the hygroscopic spectrum. It absorbs significantly less moisture than PA 6 or PA 66, but more than PA 11 or PA 12.
The Core Problem: Water molecules are not inert bystanders; they act as both a chemical reactant (during molding) and a plasticizer (during storage). This guide is structured to troubleshoot these two distinct failure modes.
Module 1: Processing Defects (The Hydrolysis Trap)
Symptom: Parts are brittle, show surface "splay" (silver streaks), or fail catastrophic impact tests immediately after molding.
The Science of Failure
Unlike post-molding absorption, moisture during injection molding is destructive. At melt temperatures (~250°C+), water molecules attack the amide linkages in the polymer backbone. This is hydrolysis . It permanently scissions the polymer chains, reducing molecular weight and mechanical properties. You cannot "dry out" a part to fix this; the damage is irreversible.
Troubleshooting Protocol
Q: I dried my pellets for 2 hours, but I still see splay. Why? A: Two hours is insufficient for PA 610 if the initial moisture content is high. Nylon 6,10 releases moisture slower than PA 6 due to its longer hydrophobic carbon chains.
Corrective Action:
-
Target Moisture: You must achieve < 0.1% (1000 ppm) moisture content before the hopper.
-
Vacuum Drying: Use a desiccant or vacuum dryer.
-
Temp: 80°C – 90°C.
-
Time: 4 – 8 hours (depending on initial wetness).[1]
-
-
The "Paper Test": If you lack a moisture analyzer, purge a small shot of melt onto a piece of cardboard. If it foams, bubbles, or steams, the material is wet.
Visualizing the Failure Cascade
Figure 1: The irreversible pathway of hydrolysis during processing. Once the chain is cut, mechanical strength is permanently lost.
Module 2: Dimensional Instability (The Swelling Factor)
Symptom: Parts pass QC immediately after molding but fail tolerance checks after 1-2 weeks in storage.
The Science of Swelling
PA 610 is hygroscopic. It will absorb atmospheric moisture until it reaches Equilibrium Moisture Content (EMC) . Water molecules wedge themselves between polymer chains in the amorphous regions, pushing them apart (swelling) and increasing chain mobility (plasticization).[2]
Data Comparison: The Hygroscopic Spectrum
| Material | Saturation (Immersion) | Equilibrium (23°C, 50% RH) | Est. Dimensional Change |
| PA 6 | ~9.5% | ~3.0% | High (~0.6%+) |
| PA 6,10 | ~3.0% - 3.5% | ~1.5% | Moderate (~0.2% - 0.4%) |
| PA 12 | ~1.5% | ~0.7% | Low (<0.1%) |
Note: PA 6,10 absorbs roughly half the moisture of PA 6, offering better stability, but it is not "waterproof" like PA 12.
Troubleshooting Protocol
Q: My drug delivery housing is binding after sterilization. How do I predict the growth? A: You are likely designing to "Dry-as-Molded" (DAM) dimensions but using the part in a "Conditioned" state.
Corrective Action:
-
Design for Equilibrium: Oversize your mold cavities by 0.2% to 0.4% (isotropic scaling) to account for hygroscopic swelling, depending on wall thickness.
-
Conditioning: Do not ship DAM parts if tight tolerances are required. Force the parts to equilibrium before final assembly.
-
Method: ISO 1110 Accelerated Conditioning (70°C / 62% RH).
-
Why? This rapidly brings the part to the moisture level it would naturally reach after months at room temperature.
-
Workflow: Achieving Dimensional Stability
Figure 2: The passive conditioning cycle. Accelerated conditioning chambers can compress the "Diffusion Time" from months to days.
Module 3: Medical Application & Sterilization
Symptom: Parts degrade or change dimensions after autoclave or gamma sterilization.
Sterilization Compatibility Matrix
For drug development applications, the method of sterilization is as critical as the material choice.
| Method | Compatibility | Technical Notes |
| Ethylene Oxide (EtO) | Excellent | Preferred method.[3] Low temp (<60°C) prevents thermal distortion. Moisture introduction is minimal. |
| Autoclave (Steam) | Good (with caveats) | PA 610 melts >215°C, so it survives 121°C/134°C cycles. However , the high-pressure steam forces moisture saturation rapidly. Parts will swell and soften temporarily.[2] Allow 24h "recovery" before use. |
| Gamma Irradiation | Fair/Good | Stable up to ~25 kGy.[4][5] Higher doses may cause cross-linking (brittleness) or yellowing. |
Q: Can I use PA 610 for a multi-use autoclavable surgical handle? A: Yes, but you must account for the stiffness drop . At saturation (which happens quickly in an autoclave), PA 610's Glass Transition Temperature (Tg) drops. The water acts as a plasticizer, significantly lowering the Tensile Modulus (stiffness).[6][7] If the handle needs to bear a load immediately out of the autoclave, it might feel "gummy" or flexible until it desorbs some moisture.
References
-
Toray Industries. (n.d.). Physical Properties of Amilan™ (Polyamide Resin): Water Absorption. Retrieved from [Link]
- Validation: Source for equilibrium moisture content data (1.5% @ 50% RH) and diffusion formulas.
- Validation: Comparative data on PA families and processing temper
-
UL Prospector. (2021). Polyamide Nylon: Dry vs. Conditioned Data Explained. Retrieved from [Link]
- Validation: Explanation of the plasticization effect and dimensional changes in polyamides.
-
Boyd Biomedical. (n.d.). Sterilization Compatibility for Synthetic Polymers. Retrieved from [Link]
- Validation: Guidelines for EtO, Autoclave, and Gamma comp
Sources
- 1. researchgate.net [researchgate.net]
- 2. wshampshire.com [wshampshire.com]
- 3. industrialspec.com [industrialspec.com]
- 4. fostercomp.com [fostercomp.com]
- 5. hollandapt.com [hollandapt.com]
- 6. Characterisation and FE Modelling of the Sorption and Swelling Behaviour of Polyamide 6 in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nylon 6 Moisture Conditioning: Equilibrium Curves, Dimensional Stability And Strength [eureka.patsnap.com]
improving thermal stability of hexamethylenediamine sebacate derived nylon
Welcome to the technical support center for Nylon 6,10 (hexamethylenediamine sebacate-derived nylon). This guide is designed for researchers, scientists, and professionals dedicated to advancing polymer science. Here, we move beyond simple protocols to explore the underlying principles of thermal degradation in Nylon 6,10 and provide actionable, field-tested solutions to the challenges encountered during its stabilization.
Understanding the Challenge: The Thermal Degradation of Nylon 6,10
Nylon 6,10, a semi-crystalline thermoplastic, offers advantages like lower moisture absorption compared to Nylon 6 or 6,6.[1] However, its continuous use temperature is generally limited to around 70°C under load, with a melting point near 220°C.[2] When exposed to high temperatures, especially during melt processing (230-280°C) or in demanding applications, it undergoes thermo-oxidative degradation.[1]
This degradation is not a single event but a cascade of chemical reactions. The primary mechanisms include:
-
Oxidation: The process is initiated by the formation of free radicals, which react with oxygen to form hydroperoxides. These unstable intermediates decompose, creating more radicals and propagating a cycle of chain scission and cross-linking that deteriorates the material's properties.[3] The amide groups within the polymer backbone are particularly susceptible.
-
Chain Scission: The polymer backbone is broken, leading to a decrease in molecular weight, a reduction in melt viscosity, and a significant loss of mechanical strength.[4][5]
-
Cross-linking: Concurrent with scission, radical combination can lead to the formation of a cross-linked network, which may initially increase viscosity but ultimately results in a brittle, gelled material.[6]
-
Discoloration (Yellowing): The oxidation of amine end groups and other structural changes within the polymer are primary causes of the undesirable yellowing often seen after thermal exposure.[7][8]
Understanding these pathways is critical for selecting and troubleshooting an effective stabilization strategy.
Caption: Simplified thermo-oxidative degradation pathway in polyamides.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of thermal stabilizers used for Nylon 6,10?
A1: Stabilization packages for polyamides are typically synergistic systems designed to interrupt the degradation cycle at multiple points. The main classes are:
-
Primary Antioxidants (Radical Scavengers): These are the first line of defense. They donate a hydrogen atom to reactive radicals (like P* and POO*) to form stable species, effectively stopping the propagation cycle. Hindered phenols and aromatic amines are the most common types.[3][7][9]
-
Secondary Antioxidants (Hydroperoxide Decomposers): These additives target the unstable hydroperoxides (POOH) and decompose them into non-radical, stable products before they can break down into more destructive radicals. Organophosphites and some thioesters fall into this category.[7][10] They are crucial for providing stability during high-temperature melt processing and preventing color formation.[10][11]
-
Copper-Based Stabilizers: A highly effective system for long-term heat aging involves a combination of a copper(I) salt and an iodide salt (e.g., potassium iodide).[11][12] This system is very efficient at protecting polyamides at continuous use temperatures up to 180°C, though it may impart a slight initial color.[12][13]
Q2: How do nano-fillers like carbon nanotubes (CNTs) or graphene oxide (GO) improve thermal stability?
A2: Nano-fillers improve thermal stability through several mechanisms. Firstly, their high thermal conductivity allows for more efficient heat dissipation throughout the polymer matrix, reducing the formation of localized "hot spots" where degradation can initiate.[14] Secondly, they can act as radical scavengers and create a tortuous path that hinders the diffusion of volatile degradation products, a phenomenon known as the "char-forming" effect. Studies have shown that incorporating even small amounts of functionalized CNTs or GO can significantly raise the onset temperature of thermal degradation.[15][16][17] For optimal performance, achieving a uniform dispersion of the nano-filler and ensuring good interfacial adhesion with the nylon matrix is critical.[16]
Q3: Can moisture content affect my thermal stability experiments?
A3: Absolutely. Although Nylon 6,10 absorbs less water than Nylon 6 or 6,6, any absorbed moisture can initiate hydrolytic degradation at high temperatures, cleaving the amide bonds and reducing molecular weight.[4] In thermal analysis, this can be misleading. During a TGA run, the evaporation of water can cause initial weight loss that might be misinterpreted as early-stage degradation. In DSC analysis, water acts as a plasticizer, significantly lowering the glass transition temperature (Tg), and the large endothermic peak from water evaporation can completely mask the Tg transition.[18] Therefore, thoroughly drying all samples before testing is a critical and non-negotiable step for obtaining accurate and reproducible data.
Troubleshooting Guide: Experimental Issues & Solutions
Problem 1: My Nylon 6,10 samples are turning yellow or brown during melt compounding, even before heat aging tests.
-
Probable Cause: This points to insufficient process stabilization. The high heat and shear during extrusion or injection molding are accelerating thermo-oxidative degradation, particularly the oxidation of amine groups.[7][8] Your primary antioxidant may not be effective enough at these temperatures, or you may lack a secondary antioxidant altogether.
-
Solution: Incorporate a high-performance secondary antioxidant, such as an organophosphite. Phosphites are specifically designed to decompose hydroperoxides that form rapidly at processing temperatures, thereby preventing chain scission and the formation of color bodies (chromophores).[10][11] A synergistic blend of a primary antioxidant (e.g., hindered phenol like Irganox 1098) and a secondary phosphite (e.g., Irganox 168 or a high-performance variant like Omnistab AN 9228) is highly recommended for robust process stability.[19][20]
Problem 2: TGA results show an early onset of weight loss, far below the expected degradation temperature.
-
Probable Cause: There are three likely culprits: 1) Inadequate drying, leading to weight loss from evaporating moisture. 2) The stabilization package is insufficient or ineffective. 3) The presence of impurities (e.g., catalyst residues) that are lowering the activation energy of degradation.[4]
-
Solution:
-
Verify Dryness: Dry your samples under vacuum at 80-90°C for at least 12-24 hours before TGA analysis. Run a baseline TGA on a known dry, unstabilized sample to establish a benchmark.
-
Re-evaluate Stabilizer: If the sample is dry, your stabilizer is not performing as expected. Consider increasing the loading or switching to a more potent system. Copper salt-based systems or high-performance aromatic amines are known to significantly delay the onset of degradation.[9][13]
-
Incorporate Nano-fillers: Adding well-dispersed, functionalized carbon nanotubes or graphene oxide has been demonstrated to shift the onset of thermal degradation to significantly higher temperatures.[15][21]
-
Problem 3: The mechanical properties (e.g., tensile strength, elongation) of my stabilized nylon drop sharply after only a short period of heat aging.
-
Probable Cause: Your stabilization package is providing good short-term process stability but lacks long-term thermal stability. This can happen if the antioxidant is too volatile and leaches out of the material at the aging temperature, or if it is consumed quickly.
-
Solution: Select antioxidants with high molecular weight and low volatility for better permanence.[20] Aromatic amines (e.g., NAUGARD™ 445) and copper/iodide systems are industry standards for excellent long-term heat stabilization in polyamides.[9][11] Combining a primary antioxidant with a secondary antioxidant can also extend the lifetime of the primary one, leading to better long-term performance.[22]
Problem 4: My DSC results are inconsistent, and I cannot get a clear glass transition (Tg).
-
Probable Cause: As mentioned in the FAQ, this is a classic issue caused by absorbed moisture in polyamides. The broad endothermic peak of water evaporating overlaps with and obscures the subtle step-change of the glass transition.[18]
-
Solution:
-
Thorough Drying: Ensure the sample is rigorously dried before the DSC run.
-
"Dry" in the DSC: Perform an initial heating run up to a temperature above 100°C (e.g., 120°C) but well below the melting point. Hold it isothermally for several minutes to drive off any residual moisture. Then, cool the sample down and perform a second heating run. The Tg should be clearly visible in the second heat scan.
-
Use Modulated DSC (MDSC): This advanced technique separates the total heat flow into reversing and non-reversing signals. The Tg, a reversible transition, will appear clearly in the reversing heat flow signal, while the moisture loss, an irreversible (kinetic) event, will be confined to the non-reversing signal, allowing for unambiguous determination.[18]
-
Data Presentation
Table 1: Overview of Thermal Stabilizer Classes for Nylon 6,10
| Stabilizer Class | Primary Function | Mechanism | Examples | Ideal Use Case |
| Primary Antioxidants | Radical Scavenging | Donates H• to terminate free radicals (P•, POO•) | Hindered Phenols (Irganox 1098), Aromatic Amines (NAUGARD™ 445) | Long-term heat aging, general stabilization.[9][19] |
| Secondary Antioxidants | Hydroperoxide Decomposition | Decomposes POOH into stable, non-radical products | Organophosphites (Irganox 168, Doverphos 9228) | High-temperature process stabilization, color protection.[10][20] |
| Copper-Based Systems | Multi-faceted | Catalytic decomposition of hydroperoxides, radical trapping | Copper(I) Acetate + Potassium Iodide (KI) | Excellent long-term heat aging at elevated temperatures (<180°C).[11][12] |
Table 2: Representative TGA Data on Stabilized Nylon 6,10 (Illustrative)
| Sample Formulation | Onset of Degradation (T5%, °C)1 | Temperature at Max Degradation Rate (Tmax, °C)2 |
| Unstabilized Nylon 6,10 | ~370 °C | ~450 °C |
| Nylon 6,10 + 0.5% Phenolic/Phosphite Blend | ~385 °C | ~455 °C |
| Nylon 6,10 + 0.5% Copper/Iodide System | ~410 °C | ~460 °C |
| Nylon 6,10 + 1.0% Amine-Functionalized CNTs | ~440 °C | ~475 °C |
| 1 T5%: Temperature at which 5% weight loss occurs. A higher value indicates better stability. | ||
| 2 Tmax: Peak of the derivative TGA curve. Data is illustrative, based on trends reported in literature.[15][16][23] |
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability via Thermogravimetric Analysis (TGA)
-
Sample Preparation: Dry the Nylon 6,10 pellets or powder in a vacuum oven at 85°C for 24 hours to remove all absorbed moisture.
-
Instrument Setup: Calibrate the TGA instrument for temperature and weight. Use an inert sample pan (e.g., platinum or alumina).
-
TGA Run:
-
Place 5-10 mg of the dried sample into the TGA pan.
-
Purge the furnace with an inert atmosphere (e.g., Nitrogen at 50-100 mL/min) to prevent thermo-oxidation during the initial heat-up. For studying thermo-oxidative stability, an air or oxygen atmosphere should be used.
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 700°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset of degradation (often reported as T5% or T10%, the temperature at 5% or 10% weight loss) and the temperature of the maximum rate of degradation (Tmax) from the peak of the first derivative curve.
Protocol 2: Characterization of Thermal Transitions via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Dry the Nylon 6,10 sample as described in Protocol 1.
-
Instrument Setup: Calibrate the DSC instrument using a standard with a known melting point (e.g., Indium).
-
DSC Run (Heat-Cool-Heat Cycle):
-
Hermetically seal 5-10 mg of the dried sample in an aluminum DSC pan.
-
Place the pan in the DSC cell under a nitrogen purge (50 mL/min).
-
First Heat: Equilibrate at 25°C. Ramp the temperature to 250°C (above the melting point of ~220°C) at a rate of 10°C/min. This step erases the previous thermal history of the sample.
-
Controlled Cool: Hold at 250°C for 3 minutes. Cool the sample to 25°C at a controlled rate of 10°C/min.
-
Second Heat: Ramp the temperature again from 25°C to 250°C at 10°C/min.
-
-
Data Analysis:
-
Use the second heating curve for analysis to ensure consistent data.
-
Determine the glass transition temperature (Tg) as the midpoint of the step-change in the baseline.
-
Determine the melting temperature (Tm) as the peak of the melting endotherm.
-
Determine the crystallization temperature (Tc) from the peak of the exothermic crystallization peak on the cooling curve .
-
Workflow for Evaluating a New Thermal Stabilizer
Caption: Experimental workflow for testing a new thermal stabilizer in Nylon 6,10.
References
- ChemPoint. (n.d.). Thermal Stability in Nylon with NAUGARD™ 445 Antioxidant. Retrieved from ChemPoint.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqsBhnoD5KFYWFOJPUBGc5cq5VS845_hzjxvDXSVojKopZ4C0cnqUR2rbpF3SqenR38zFacTmfQd8TTNBKuI26xnVrwxEtzyPQVMSJu_vex6JWl5WhvIxy-41zOxhp5MZtEHVwYzagkoos2iC-VwGmY9dggHhcnbbnRPzyT5ZalI9IuMfx8Vl6jn0NoqQ=]
- Vertex AI Search. (2025, October 11). Nylon 6 nanocomposites with graphene oxide reinforcement. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaaADQvq7vBMhogacKsxWGCv_dx3uQySN9b7PTTDGEVWwY0WHS3cPon1sx0jvdLgcH7PGZUv5zspY426T_4ZOG9rB5gpUD6MF_KFwfws6vvqMqHQukNUjIaV-q_uBaB8ISw9FZFrnsRbrzBT97OiE3N3jLfVjm460NqiJGcPHyFocZ8Ox6ppG40p7y66eTT5n8wzwgIhp1KUGy4hmppx8D]
- Qureshi, M. et al. (2013, December 5). Polyamide 6/Multiwalled Carbon Nanotubes Nanocomposites with Modified Morphology and Thermal Properties. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpq5pCOIHd22K2iYp5yPm9dUwbt5ncuQFK4f8rE6niGmnqRaYarYRWMsceydqFtNT-o6yH6w0Pt8gYRux75N3cJzoTjzoOsLkU4wym2GQotGML5WKtoXyIpKbtBCdbvh-x]
- Safic-Alcan. (n.d.). Polyamide Stabilization in Engineering Plastics. Retrieved from Safic-Alcan. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrAsmYLK92u75ZGNahooPxfcQTh0cNyboDBv50piEnaKLf6-0dpHHNKRG2vgel7qEcyW0ldRKcXUBiyCYTgCMlyAuDIEmHwmQjoY71YpC9jl5Bb9K_m8zBoK6twQQEgubtvedo52brtcLeSFX9rFiO0bCk3tTo8KlF]
- Brüggemann. (n.d.). Plastic Additives ▷ Polyamides & Polyesters. Retrieved from Brüggemann. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVG3tqq0r5EB_Qt4QnIUwqZAmaxa91dejaLHM29z4GyQIgQMVu3pShC9RAeZep7nkEtWY7YAXz7KLhG7o4ZRTylUe7Cwkdl0JvSumXXGoG6sobxQIrlsnyH9uo0X3fBJ3s1TVHPgO4ob5b]
- Modern Plastics Global. (2026, January 27). New heat stabilizers overcome performance limits of polyamides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqiUtHE42aoGeVoqsPPkKxeqJqNZiLckF3yzxiMb0KjFFdjfPNVDYawj3-X6ThpzxznFLDFWJfW2oFI4UAy_y1564KN8UyFV_OJj9lX3AcBFDrfJ9Dm0tvcXfckTJP3iQbnOFevxX-rw5JnKEo26h-fPyW4Si4Z5KqlxTVIsVRalU1NEOQs3K2QYvNhS9CITShxjtoGVG_s9d2fDu9xA==]
- SpecialChem. (n.d.). High Heat Stabilizer for Aliphatic Polyamides above 200°C. Retrieved from SpecialChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuJIZ9Nov_aepey3LNl-i4V1Cdz8lI7cYx7B0jXFfjSYsHsS12iBp6GsRW3YP6maI30bOj74ikhnzjuQ8K6fLn6rtMh5B6lAlKvwe-IdK5_9hPZywSktoQ1dHDsmRhkzagXKAkfly-9AeKYdFP-0XPmkkEWSeEqV6GC3UQ934oqZvPNlzBoLIPwrQM88ekUDFM2xEbr8UyzlroMGby4w==]
- Treibacher Industrie AG. (n.d.). AuerStab® heat stabilizers. Retrieved from Treibacher Industrie AG. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMEobv6G2AQ3-lDkAW0ytrp_nVdJXR3LNOjg0idftJGBDYxhnIGExjePkpmcemq69GsMLY6JRglQflGh9xO2cfddVVGEZXCpvHghhfAw66HPPrgjuCFIe1ngEZH_2w_z91y4P5Et-G309ih3TR8OkFJuiPH65hYA==]
- Li, J., et al. (2006). Thermal degradation behavior of multi-walled carbon nanotubes/polyamide 6 composites. Polymer Degradation and Stability, 91(9), 2046–2052. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfAZ5oyzDMd85qm4fsKheqigHQJxT1C-K6FPmJZff6j5f8BAB7y7qikK4MgTWR3XoywwDdwb8mQyaFTtRqAYwz3S_vWYmrYm_urYcP5k9cBRbPiRGDLUvcPLCMYBKC6zDTZlHi5R63Bf7ALcusrtzFHVCsYP4oPg==]
- Baoxu Chemical. (n.d.). Process & Function Additive for Polyamide Nylon PA6 PA66. Retrieved from baoxuchemical.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-NGXzDahkicxopWZyIK3LBu5U-U1fJXXyO6prl2Y2Mhicl7WcohyLyo0j709doKAj-ZQZH6Jnn0RmOeGoar-pjZeNdO2od3yWoqfqPWzggrWDKi6zRVnTT8XZmAPzrZAFF24g0b63SA_gnEzN6QrjMbYmTPIcs_ymF6c=]
- Lučić Blagojević, S., et al. (2019). Influence of Carbon Nanotubes on Polyamide Properties. Chemical and Biochemical Engineering Quarterly, 33(3), 337–346. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5UjskopQBcWpRYH2NAkwguBR1uvMgc8Vcs-nYQT8P2x6-5sCZyTE6sDjQASgODOxL74DqEM4SHKsJjrxrhHb5nyDPDGXRobjVpJDaKuhLXkkxg1IBpjK4PFV9]
- ResearchGate. (2025, October 16). Polyamide 6/Multiwalled Carbon Nanotubes Nanocomposites with Modified Morphology and Thermal Properties. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6WhWbWCuj-ixNWaqAxPY4cbpEWeb8aIiM-8KFW6P2s6wVerjX10qXxaQ3O-syA7Dxk2T8Z9V8AIVSiEPt3_oebs0Y2Zu4dx0WTmdcndHYbq5AkqsDUQFQ8j3DzbIr9ixrqim3riv5FFGRNCvB_kS_J42rXLx9bmGbOA-6IZNk-WzRrPUFsxnrT0M5dnAL-B1mCKIeQS706iyfp3Kmwmi6ZmrJhStk-RjNJiwYtiSDibizhv7YaF3v66xdjhIrnwMRPWzWdObTpdctDnBK4bqHpkMqQ==]
- Composites Theory and Practice. (n.d.). EFFECT OF FUNCTIONALIZED CARBON NANOTUBES ON PROPERTIES OF HOT MELT COPOLYAMIDE. [https://vertexaisearch.cloud.google.
- Ingenta Connect. (2014, August 1). Nylon 610/Graphene Oxide Composites Prepared by In-Situ Interfaci.... [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ5faDyPnjd1Yf1UiUJg8t33sgsqcrTi76DbryGnYWtkHEl51CmoOtJ87ivZ6yWIT4S8oNKIRd0xS_qgC8YjH6kwTdHxHHXk0g_Pya0OOYLKAIsuqm1-NMMyjhJjHj8jXqSGPRs8d_4D_GqPBZIH4SC3dGuAUeecMl37KGd7bvnOhteYUAhrCUkiEl]
- DTIC. (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDTQF8QfFmNtiAfEwgVCGoAzJT1_9szxy0XmR-J4u-PL5dKLaTG2wciHloAPug5UshSHx-4-NBAsXchLgIm_YT7uUt5DvyJwsT9Ph3ZYMpmwOSZYnGzqBxLSAXLy0raDTNo3DkgihVvQ==]
- Google Patents. (n.d.). Antioxidant composition for nylon - CN108047493B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZFg5mzyp2nSZQdP15--f0ZUXNi6TD1IBKSTfRCMxUGhEikE3nPNDd6v3H46UNng3D3biq_8KEgBw3PmRGrCgnr5Bmy6XNeKT2M36ueBYBCIu4JQg51wdABEXd7UmDowPhqmL53qe8YYF7pg==]
- Green View Technology and Development Co., Ltd. (2023, January 11). How To Enhance The Aging Resistance Of Nylon. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZWpabhRVQ-GOFIRgfc5FZcAweX1NfusLzxkTOzBnUfHOxMkMzL2HeJvF8B-mrvfayTMKp_U0yKsyyD26qKKH-E9vtv9hT7A1TioqGbexr62YVqaAjhSitGYE8gUpZFYy6rRNxbVK8n91aI774DNGRUXImslkQG3T11gmVmAAviiEtaqI5COmOxeLn7qCeie8=]
- Wang, Y., et al. (2022, March 22). Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjpbzLRTmzoY-KBNAWvZpHO0YakNdoTw_XjtHW9ZJgrA7VnVenZvlFJlNCkbZU3CsNTU2ElQDWzKqNJG7pAXGySJayIY98IiW6_Ll7cd_W-TNgWDuEmIqa1qQYU3G9ai2FNPQTyceannNFyA==]
- ResearchGate. (n.d.). Thermal degradation of nylon polymers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWJ4ZCYaw6hzYxQSRCDBpVXo50HDeB7uq2MKGTjgFz60oAn-i2CHtiIYsfEugCKk6Yerl0tdaSCo3J5jJM9c4CXT7p0f6KZR_C-eMEVVRVMCgT1rGb99f-7m-4xZIjFJhOPKGFscz7NFEJ4RhHRzqavlB1_e1Qp3rDOOp7uPrKXror4tHs-Qwx4G0WpYri8FQ7sDzL6w2bkTt6tVNMT5j1yrynXgxyA85DDGe1t2KBV9RqkdMm0AtrKcUYQOTr0cOymwe9gyP81LcZqldJ079YZ8XivY5SU2V8GmoopwBNGtTw8D0dZWBJk-Ytkbk7lDaZpPtugpQn8l_rOR0Z4XmmjCJElDZ-d7yM]
- Solid Freeform Fabrication Symposium. (n.d.). Enhancing the Thermal Stability of Polyamide 6 in Powder Bed Fusion via Primary and Secondary Antioxidant Incorporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhWF6KqW6G7iaAY7FQbio8BX68XoV_VKgQD2YzP-4F-s9YCYEiN4fb1eXrckiGBS3y8KAZ87VQtihH7-_2p53yNV3AR23dy8c08YZB3Rm_hei0XzAuRb9R3Y0gcm4b9H0tHc_ZnIOpPhfCm6WW_cmJ5yDa_VtCggnjcTKXQVvqje04reYyl8SeL69ZmrXIpBv9XtFT5iS6af9nCt1CqnCKZI4y-QksV96F_nUUstjsSUsYDPgyi0qtM8m_zT9JRngPSIcBZ3TAlhMtazWskxwdU23G4Ds=]
- TORAY PLASTICS. (n.d.). Physical properties | AMILAN. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV5ouRZY_B3IJQ7CyhKLtwP1Ym0C4CXpcOVcene2obNFdTA1CNgf2dBlhJQjwr5lkHwLGFvstVBjDNO9-5EzSv0sc-tOhqXTDvfb4F3_c8l_VEum6M5nH84QeMuXCyMfW0YC5Ob7ul1Z45SZ9oJhNQBelPnaM=]
- MDPI. (2024, December 3). Tribological and Heat Transfer Investigation of Graphene Oxide Coatings on Nylon Rotating Bands in an Artillery System. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdLpNXYvAVKRVsIUAT3ayxoKvsFUvPkX6jGgi92pjgDM_FwqrNoHmKxnLxF3QVXL5NsjYO4QguO2DVfMRlXIDvRSdaN2n5F1Agj3L3853Vq_XyNr2cBd2288lI9aQ5jIFswkg=]
- Thermal Support. (n.d.). Enhanced Characterization of Nylon Using Stepscan DSC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Vn1Uk5PA_mlmhqEFQBh_18Q0yeuG19ueZFHe05Yc4fkYXD1WdLdYA9xbM9-1JkObGWVZga-RC3N9OzLa9ywPR1-DFywZd0zCbPOEPvHfBbDaf-tyuynkToc3ffVOmCkJFr-ZMBTuw-JFpY9Kf06pAk9qAlN51P_8YVoGDQ==]
- AZoM. (2001, May 12). Polyamide 6/10 - Nylon 6/10 - PA 6/10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnnfgIFsq36sprtU0WrUPJLPHKK1ZVmmWA7COY8le9VAXGDgkekEodPjRGYhaH7GCizM7ikViYX4v2Sl4TKChB0HiXXwt7U1oVOKwBKbaJMisgWsIdYoW82TvXFF75ncj9zChHMK0oxUQ=]
- amfine.com. (n.d.). Phosphites | Process Stabilizers for Plastics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7adNWssMoXM4oEc6x42W6zYl9i3DOneQI9V0APhBG2YmsiytM2_bT50x-4NW7Dr1dJM_-FHtIcWMqw6k71D7Xj3ug-ZbMe2wqJnxTtcjp-Nxj9W1OHVsuv74VQW6BDs_N]
- ResearchGate. (2025, August 9). Effect of SiO2 nanoparticle on thermal and tensile behavior of nylon-6. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFsPgI75SqhvCAOtBTyPFq4E6wv_JEKKaaKcucFM5nSErosMfd6lJfVucb_NjQDnhesLvlqyjrAk4ZkFwibwPpdh3Dcez-yT--ABWUeYcY92VMmWAjp2N8yroqFWl7ttCRsVt8RnR9RmnIy_5eJHjokOeYVAlI5Sm-pMpdu61H_SQ24lLAcGqBMoLm5_OME3VUjfov2WqjryiquTIGSygxCRLLV2D0vmvYs3Y6sMi0niBMcg==]
- PMC. (n.d.). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwKRAZxD8gz1h0dEqnxhd-sIdaEDqwVOUezpyj3FfMr01UpWc4Rjsoqj2aanGezcXENTXXm0KfBTvI2xgoL33vWwc1Anfve6nq-8CG0DmAxaHBhbZ1eSJxowEWRaOhMjWUDqibVsB0NflExX4=]
- EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8od42W77vLujNuGMMitq9vaFu-IBol4FOv9et0pLnf4_RsXru1iMWADsivnDRSxSC9yDBaVMXTbXEqYlFDkPsheJEhRm3075dD_upxKYqznrrBCDUVR80RwPs8lr31iH8S3esa6u0NKuLPi58js6F74Yc8_61-w7zbuFScsgOBbz_Atlm9qL0C4HniNRnLUKBbafIlUUX3OYrOI3WZedX]
- PQRI.org. (n.d.). INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF249CJuvosm-J6enurqdlrqu1rK0vtD_DoxXIvdutIH05iwiVtvBDJoNXx2kM5BwirhcjsjCqJBwocWDWa-8Rtw41lIlvHuutI_yYrVlsdaVAXJ7m9MT51FeqgC8pHSsYAZsiYTzLYwmt8DCCGzKJfkMEiNqdjDW4ick5hiSK_PttxmtBCGWlGaND6]
- RSC Publishing. (2023, February 9). Thermal degradation and flame retardancy of nylon 6/aluminum methylmethoxy phosphonate composites. [https://vertexaisearch.cloud.google.
- AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFdGnOiBetBRW1DjX8Jl3eGGXEr9hTJoMpU9Av--bwVzZon9TDB4OkSBYjkbXskQ6v8XHwt0UKsR7H1n-Aaak2FxPQ1XIh5eC9jIFJCsoSOTyazq8cceDcjd1ba6BLeeI9y06gwam3eyepsw==]
- TA Instruments. (n.d.). Modulated DSC Paper #6 Measurement of Initial Crystallinity in Semi-crystalline Polymers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPw5Iq0RGmX5p-10OQ2k6KpWk62rSb4qb-fX30lkbFxg50UPODpEUJhk2_FVJP916Axe20fg_zs0RnxPvFNVtTSnhSj6kqFTbHCc6E8pN6ulfp4hZajriZlsy47cXWFEJYURszF4z-R3z_4WeA1IN6SBdQEf76kzXjkHfNdB0mrLdg4eOIGHFrHMfol7P3PledUxXieXxt3BxcRskbQw59iJb_FQ4Y5z29BcMx7jcPyAkaFuc6djwiLLsiFdkcKA==]
- Partners in Chemicals. (2021, September 29). Excellent hydrolysis resistance phosphite antioxidant. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7qvVB9T_DIfKbuOoKdnqrFDBl9F381PJ6UGhVek2fva7Ox9xMd3ji6Sj8AgZmDpryWS_2SEuu_LjbsMlw1kpSPIrVVVj1xv0VAJxb6cN6YA1ec8daWQgQh5cI3zJcAyl96_E8GymUtKLqOCaG44-XtYIGOg2ezCKjhvkOEnUIvYcrCnH531hktRkmQw==]
Sources
- 1. azom.com [azom.com]
- 2. Physical properties | AMILAN™ | TORAY PLASTICS | TORAY [plastics.toray]
- 3. pqri.org [pqri.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN108047493B - Antioxidant composition for nylon - Google Patents [patents.google.com]
- 8. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempoint.com [chempoint.com]
- 10. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 11. safic-alcan.com [safic-alcan.com]
- 12. Plastic Additives ▷ Polyamides & Polyesters | Bruggemann [brueggemann.com]
- 13. modernplasticsglobal.com [modernplasticsglobal.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Sci-Hub. Thermal degradation behavior of multi-walled carbon nanotubes/polyamide 6 composites / Polymer Degradation and Stability, 2006 [sci-hub.red]
- 17. Nylon 610/Graphene Oxide Composites Prepared by In-Situ Interfaci...: Ingenta Connect [ingentaconnect.com]
- 18. thermalsupport.com [thermalsupport.com]
- 19. How To Enhance The Aging Resistance Of Nylon - global chemistry - News - Green View Technology and Development Co., Ltd [gvchem.com]
- 20. partinchem.com [partinchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thermal degradation and flame retardancy of nylon 6/aluminum methylmethoxy phosphonate composites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07297A [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to FTIR Spectrum Analysis of Hexamethylenediamine Sebacate Salt
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the FTIR spectrum of hexamethylenediamine sebacate salt, a crucial precursor to Nylon 6,10. We will explore the characteristic vibrational modes of this salt and compare them with its constituent monomers, hexamethylenediamine and sebacic acid. This comparative approach, supported by experimental data and established spectroscopic principles, offers a robust framework for material identification, purity assessment, and reaction monitoring.
The Chemistry of Salt Formation: A Vibrational Perspective
The formation of hexamethylenediamine sebacate salt is an acid-base reaction between hexamethylenediamine, a difunctional amine, and sebacic acid, a difunctional carboxylic acid. This reaction transforms the primary amine (-NH₂) and carboxylic acid (-COOH) functional groups into their ionic counterparts: the alkylammonium (-NH₃⁺) and carboxylate (-COO⁻) groups. This ionic transformation is the key to understanding the significant differences observed in their respective FTIR spectra.
The shift in functional groups leads to a predictable yet profound alteration of the material's vibrational fingerprint. The characteristic absorptions of the individual monomers are replaced by new bands that signify the presence of the salt.
Deconstructing the Spectra: Hexamethylenediamine Sebacate Salt vs. Its Precursors
A comparative analysis of the FTIR spectra of the salt and its constituent monomers reveals the clear chemical changes that occur upon salt formation.
Key Spectral Changes Upon Salt Formation:
-
Disappearance of Carboxylic Acid Features: The broad O-H stretching band, typically seen from 2500-3300 cm⁻¹ in the spectrum of sebacic acid, disappears.[1] Similarly, the sharp C=O stretching vibration of the carboxylic acid at approximately 1700 cm⁻¹ is absent in the salt's spectrum.[1][2]
-
Emergence of Carboxylate and Alkylammonium Bands: The formation of the salt is confirmed by the appearance of a strong, broad absorption band between 1630 and 1550 cm⁻¹, which is attributed to the asymmetric stretching of the carboxylate group (-COO⁻).[3][4][5] Concurrently, a weaker symmetric stretching band for the carboxylate group appears around 1400 cm⁻¹.[3][4][5] The formation of the alkylammonium ion (-NH₃⁺) is indicated by the appearance of N-H stretching bands in the 3000-2800 cm⁻¹ region, often overlapping with C-H stretching vibrations, and a characteristic N-H bending (asymmetric) vibration around 1600-1500 cm⁻¹.[6][7][8]
Below is a table summarizing the key vibrational frequencies:
| Functional Group | Vibrational Mode | Hexamethylenediamine (cm⁻¹) | Sebacic Acid (cm⁻¹) | Hexamethylenediamine Sebacate Salt (cm⁻¹) |
| -NH₂ (Amine) | N-H Stretch | 3350-3250 (two bands)[6][8] | - | - |
| N-H Bend (Scissoring) | ~1620 | - | - | |
| -COOH (Carboxylic Acid) | O-H Stretch | - | 3300-2500 (broad)[1] | - |
| C=O Stretch | - | ~1700[1][2] | - | |
| -COO⁻ (Carboxylate) | Asymmetric Stretch | - | - | ~1630-1550[3][4] |
| Symmetric Stretch | - | - | ~1400[3][4] | |
| -NH₃⁺ (Alkylammonium) | N-H Stretch | - | - | ~3000 (broad, overlaps with C-H) |
| N-H Bend (Asymmetric) | - | - | ~1600-1500 | |
| -CH₂- | Asymmetric/Symmetric Stretch | 2925, 2850[9][10] | 2920, 2870[1] | 2930, 2855[11] |
| Scissoring | ~1465[12] | ~1470[13] | ~1470 | |
| Rocking | ~725 | ~720[9] | ~720 |
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible FTIR spectra, a meticulous experimental protocol is essential. The following step-by-step methodology provides a self-validating system for the analysis of hexamethylenediamine sebacate salt and its precursors.
Sample Preparation: The KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FTIR analysis.[14][15]
-
Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of the sample (hexamethylenediamine sebacate salt, hexamethylenediamine, or sebacic acid) to a fine powder. This minimizes light scattering and produces sharper spectral features.[16]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar and gently mix with the sample. The optimal sample concentration in KBr is typically between 0.2% and 1%.[16]
-
Further Grinding: Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Pellet Pressing: Transfer the mixture to a pellet die and press using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Drying: Ensure the KBr and sample are thoroughly dry to avoid interference from water absorption bands, which appear as a broad peak around 3400 cm⁻¹ and a weaker band around 1640 cm⁻¹.[16]
FTIR Analysis Workflow
A streamlined workflow for FTIR analysis.
Interpreting the Results: Causality and Insights
The transition from covalent bonds in the monomers to ionic bonds in the salt is the primary cause of the observed spectral shifts. The delocalization of electrons in the carboxylate ion weakens the C=O double bond character, causing its stretching frequency to decrease compared to the carboxylic acid. Conversely, the formation of the alkylammonium ion introduces new N-H stretching and bending vibrations.
The aliphatic -CH₂- chain vibrations, such as stretching, scissoring, and rocking, remain relatively consistent across all three compounds as this part of the molecular structure is not directly involved in the acid-base reaction.[9][17][18][19] These peaks can serve as internal reference points when comparing the spectra.
Conclusion
The FTIR analysis of hexamethylenediamine sebacate salt, when compared with its monomeric precursors, provides a clear and definitive confirmation of salt formation. The disappearance of the characteristic carboxylic acid bands and the emergence of strong carboxylate and alkylammonium absorptions serve as unambiguous indicators of the chemical transformation. This guide provides researchers with the foundational knowledge, a reliable experimental protocol, and the interpretive framework necessary to confidently utilize FTIR spectroscopy for the characterization of this important polyamide precursor and other similar salt systems. By understanding the causality behind the spectral changes, scientists can leverage this powerful analytical technique for quality control, reaction monitoring, and fundamental materials research.
References
-
ResearchGate. (n.d.). FT-IR spectrum. ( a ) sebacic acid ( b ) polysebacic anhydride. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the hexamethylenediamine (HMDA) reactant. [Image]. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of sebacic acid (Se) and PBSe polyesters (a) and FTIR... [Image]. Retrieved from [Link]
-
Vibrational Spectroscopy, 2018. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR Spectra of samples treated with Hydrazine, Ethylene Diamine... [Image]. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of the West Indies. (n.d.). IR: amines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra for ethylene glycol-sebacic acid limited molecular weights... [Image]. Retrieved from [Link]
-
Physics Forums. (2009, September 7). What are the different types of motion in a CH2 group in IR spectroscopy? Retrieved from [Link]
-
CABI Digital Library. (2021, June 1). Fourier transform infrared spectrophotometer with attenuated total reflectance (FTIR-ATR) for analysis of uroliths. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of modified polyamide 6,10 ( m PA 6,10). [Image]. Retrieved from [Link]
-
PubChem. (n.d.). Sebacic acid. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]
-
911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the H 2 O-and NH + 4-bending vibrations of NH 4... [Image]. Retrieved from [Link]
-
ResearchGate. (2018). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Cengage Learning.
-
University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Polymer. (1993). Structure of the skin and core of ultradrawn polyethylene films by vibrational spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR‐FTIR spectra of Nylon‐6 and biocomposites reinforced with 5, 10,... [Image]. Retrieved from [Link]
-
Journal of Physical Chemistry B. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. Retrieved from [Link]
-
Polymers. (2023). Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. PMC. Retrieved from [Link]
-
YouTube. (2023, January 11). N-H Stretching and Bending Vibrations. Retrieved from [Link]
-
Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra. Retrieved from [Link]
-
Spectroscopy Online. (2020, November 16). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]
-
NIST. (n.d.). 1,6-Hexanediamine. Retrieved from [Link]
-
Simple English Wikipedia. (n.d.). Hexamethylenediamine. Retrieved from [Link]
-
ASEAN Journal for Science and Engineering in Materials. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]
-
SpectraBase. (n.d.). Nylon 6/10 - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Molecules. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. MDPI. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. youtube.com [youtube.com]
- 9. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. mdpi.com [mdpi.com]
- 14. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. physicsforums.com [physicsforums.com]
- 18. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 19. web.williams.edu [web.williams.edu]
Mechanistic Grounding: The Chemistry of Nylon 6,10
The Biomechanical Imperative of Nylon 6,10 in Medical Device Engineering: An ASTM D638 Comparative Guide
For researchers, scientists, and drug development professionals, the selection of polymeric materials for medical devices, bioprocessing equipment, and drug delivery systems is a critical determinant of clinical success. Material failure in an auto-injector housing or a catheter can lead to catastrophic loss of high-value biologics or compromise patient safety. Among engineering thermoplastics, Nylon 6,10 (Polyamide 6,10) occupies a unique biomechanical niche.
This guide provides an in-depth, objective comparison of Nylon 6,10 against alternative polymers (Nylon 6,6, Nylon 12, and PEEK) through the rigorous lens of the ASTM D638 tensile testing standard.
Nylon 6,10 is synthesized from a 6-carbon diamine (hexamethylenediamine) and a 10-carbon diacid (sebacic acid, often derived from renewable castor oil). The longer aliphatic chain in the diacid monomer reduces the density of amide groups along the polymer backbone. Because amide groups are the primary sites for water hydrogen bonding, Nylon 6,10 absorbs significantly less moisture than Nylon 6 or Nylon 6,6[1].
In physiological environments or aqueous bioprocessing conditions, absorbed moisture acts as a plasticizer—disrupting intermolecular hydrogen bonds, lowering tensile strength, and altering device dimensions. Nylon 6,10’s inherent hydrophobicity preserves its mechanical integrity, making it a highly reliable, medicine-grade material for surgical instruments, non-absorbable sutures, and drug delivery systems[2][3].
ASTM D638: The Self-Validating Tensile Protocol
To objectively evaluate the mechanical resilience of Nylon 6,10, drug development engineers rely on ASTM D638, the standard test method for determining the tensile properties of unreinforced and reinforced plastics[4]. This protocol is a self-validating system designed to isolate the true material limits from testing artifacts.
Step-by-Step Experimental Methodology
-
Specimen Fabrication: Injection mold the Nylon 6,10 resin into standard Type I "dog-bone" specimens. For standard testing, the specimen thickness should be between 3.2 mm and 13 mm, with a gauge length of 50 mm[5].
-
Environmental Preconditioning: Condition the specimens at 23 ± 2°C and 50 ± 10% relative humidity for a minimum of 40 hours prior to testing[6].
-
Dimensional Verification: Measure the width and thickness of the narrow gauge section using a calibrated micrometer to calculate the exact cross-sectional area.
-
Apparatus Setup: Secure the specimen into the pneumatic grips of a Universal Testing Machine (UTM). Attach a highly accurate contacting or non-contacting (video) extensometer directly to the 50 mm gauge section[5].
-
Tensile Loading: Apply a constant crosshead speed (typically 5 mm/min or 50 mm/min for semi-rigid plastics) until the specimen fractures[7].
-
Data Synthesis: Record the real-time stress-strain curve. The software automatically computes the Tensile Strength at Yield, Ultimate Tensile Strength (Break), Percent Elongation, and Modulus of Elasticity[5][8].
The Causality Behind Experimental Choices
-
Why the Type I Dog-Bone Shape? The geometry intentionally concentrates the applied stress within the narrow center region. This ensures that yielding and fracture occur exclusively within the gauge length rather than at the grip interfaces, validating the true tensile limit of the polymer[5].
-
Why use an Extensometer? Relying on crosshead displacement introduces critical errors due to machine compliance and potential grip slippage. An extensometer isolates and measures the true strain occurring only within the defined gauge length[5].
-
Why strict Humidity Control? Because nylons are hygroscopic, variable ambient moisture would artificially lower the tensile modulus and inflate elongation data. Strict preconditioning ensures reproducible, baseline material characterization[6].
Fig 1. Standardized ASTM D638 workflow for evaluating polymer tensile properties.
Comparative Tensile Performance Analysis
When engineering a drug delivery device, scientists must balance rigidity (modulus), strength (yield stress), and toughness (elongation). The table below synthesizes standard ASTM D638 quantitative data, comparing Nylon 6,10 against common alternatives used in biopharma.
Table 1: Comparative ASTM D638 Tensile Data for Medical-Grade Polymers (Note: Values are approximate baselines for unfilled, dry-as-molded resins at 23°C)
| Polymer | Tensile Strength (Yield) | Tensile Modulus | Elongation at Break | Moisture Absorption (24h) | Primary Biopharma Application |
| Nylon 6,10 | ~ 60 MPa | ~ 2.2 GPa | > 150% | ~ 0.4% | Drug delivery systems, surgical tools |
| Nylon 6,6 | ~ 80 MPa | ~ 3.0 GPa | ~ 60% | ~ 1.5% | Dry structural device components |
| Nylon 12 | ~ 45 MPa | ~ 1.4 GPa | > 200% | ~ 0.2% | Balloon catheters, flexible tubing |
| PEEK | ~ 100 MPa | ~ 3.8 GPa | ~ 20% | < 0.1% | Load-bearing implants, sterilization trays |
Interpretation for Drug Development
-
Versus Nylon 6,6: While Nylon 6,6 offers higher absolute tensile strength (~80 MPa)[9], its high moisture absorption (~1.5%) causes significant dimensional swelling and loss of strength in fluid pathways. Nylon 6,10 sacrifices a small amount of baseline strength for vast improvements in environmental stability[1].
-
Versus Nylon 12: Nylon 12 is highly flexible and ideal for navigating tortuous vasculature in catheter applications[3]. However, for rigid housings in auto-injectors that must withstand the force of a compressed spring, Nylon 12's lower modulus (~1.4 GPa) is insufficient. Nylon 6,10 provides the necessary structural rigidity.
-
Versus PEEK: PEEK is the gold standard for extreme load-bearing and chemical resistance[10]. However, it is highly rigid (low elongation) and cost-prohibitive for single-use bioprocessing components. Nylon 6,10 offers a cost-effective, tough alternative for applications that do not require orthopedic-level load bearing.
Fig 2. Decision matrix for selecting engineering polymers in medical device design.
Conclusion
For pharmaceutical applications requiring a precise balance of tensile strength, ductility, and moisture resistance, Nylon 6,10 is an optimal candidate. By rigorously applying the ASTM D638 testing framework, researchers can validate that Nylon 6,10 will maintain its mechanical integrity across the demanding lifecycle of modern drug delivery systems and medical devices.
References
-
ZwickRoell. ASTM D638: tensile properties plastics. Retrieved from:[Link]
-
Industrial Physics. Standard Test Method for Tensile Properties of Plastics ASTM D638. Retrieved from:[Link]
-
Pacorr. ASTM D638 and ISO 527 Standards for Tensile Strength Testing. Retrieved from: [Link]
-
Shimadzu. ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from: [Link]
-
ASTM International. D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from: [Link]
-
Sarne Industries. CAS No 9011-52-3 Nylon-6, 10. Retrieved from:[Link]
-
National Center for Biotechnology Information (PMC). Nylons with Applications in Energy Generators, 3D Printing and Biomedicine. Retrieved from: [Link]
-
MISUMI. 7 Types of Nylon | Key Variants and Their Applications Within Manufacturing & Industry. Retrieved from:[Link]
-
Nylene. Nylene 9110 G43 Technical Data Sheet. Retrieved from: [Link]
-
Emco Industrial Plastics. Glass-Filled Nylon 6 Properties. Retrieved from:[Link]
-
ResMart. ResMart Nylon 6/6 33GF BLK. Retrieved from: [Link]
Sources
- 1. Nylene 9110 G43 - Nylene Specialty Nylon [nylene.com]
- 2. CAS NO 9011-52-3 NYLON-6, 10 Manufacturer in Navi Mumbai,at Best Price,Supplier [sarneindustries.com]
- 3. Nylons with Applications in Energy Generators, 3D Printing and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zwickroell.com [zwickroell.com]
- 5. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 6. D638 Standard Test Method for Tensile Properties of Plastics [store.astm.org]
- 7. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. resmart.com [resmart.com]
- 10. emcoplastics.com [emcoplastics.com]
A Comparative Analysis of Water Absorption in Nylon 6,6 and Nylon 6,10
For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision, with performance under various environmental conditions being a key determinant. Among the family of polyamides, Nylon 6,6 and Nylon 6,10 are two widely utilized materials. A crucial differentiator in their application is their propensity to absorb water, a factor that can significantly influence dimensional stability, mechanical properties, and overall material integrity.
This guide provides an in-depth, objective comparison of the water absorption characteristics of Nylon 6,6 and Nylon 6,10, supported by experimental data and a detailed examination of the underlying chemical principles.
Understanding Water Absorption in Nylons: The Role of the Amide Group
All nylons are hygroscopic, meaning they can absorb water from their environment.[1] This characteristic is a direct consequence of their chemical structure, which features repeating amide groups (-CONH-).[2][3] These amide groups are polar and have a strong affinity for water molecules, readily forming hydrogen bonds.[4][5] The process of water absorption in nylons can be understood as a two-step mechanism:
-
Adsorption: Water molecules initially attach to the surface of the nylon material through the formation of hydrogen bonds with the amide groups.[2]
-
Infiltration: Subsequently, these water molecules penetrate the interior of the polymer matrix, moving into the amorphous regions between the polymer chains.[2][6]
This absorption of water acts as a plasticizer, allowing the polymer chains to slide past one another more easily.[3][4] The consequences of this plasticization are significant and can include:
-
Decreased Strength and Modulus: The material becomes more flexible and less rigid.[3]
-
Increased Impact Resistance: The "softened" polymer can absorb more energy before fracturing.[3]
-
Dimensional Changes: The material swells as water molecules occupy space within the polymer matrix.[2][7]
-
Reduced Glass Transition Temperature (Tg): The temperature at which the material transitions from a rigid to a more rubbery state is lowered.[2]
The Chemical Distinction: Why Nylon 6,10 Absorbs Less Water
The fundamental difference in water absorption between Nylon 6,6 and Nylon 6,10 lies in the density of their amide groups.[3] The nomenclature of these nylons provides a clue to their monomeric composition.[8]
-
Nylon 6,6 is synthesized from hexamethylenediamine (with 6 carbon atoms) and adipic acid (also with 6 carbon atoms).[9]
-
Nylon 6,10 is produced from hexamethylenediamine (6 carbon atoms) and sebacic acid (10 carbon atoms).[9]
This means that the repeating unit of Nylon 6,10 contains a longer chain of non-polar methylene (-CH2-) groups between the polar amide groups.[3] This increased ratio of hydrophobic methylene groups to hydrophilic amide groups effectively "shields" the polymer from moisture, resulting in a lower overall water absorption compared to Nylon 6,6.[3][8]
Experimental Determination of Water Absorption: The ASTM D570 Standard
To quantify and compare the water absorption of these materials, a standardized experimental protocol is essential. The most widely accepted method is the ASTM D570 standard test method for water absorption of plastics.[10][11][12]
Experimental Protocol: ASTM D570
This protocol outlines the steps to determine the percentage increase in weight of a plastic specimen after immersion in water under specified conditions.
Step-by-Step Methodology:
-
Specimen Preparation: Three specimens of the material are prepared to specific dimensions (e.g., 2-inch diameter disks with a thickness of 0.125 inches).[12][13] The surfaces must be clean and free of contaminants.[11]
-
Initial Drying: The specimens are thoroughly dried in an oven at a specified temperature and for a specific duration to remove any pre-existing moisture.[10][12]
-
Cooling and Initial Weighing: The dried specimens are then placed in a desiccator to cool to room temperature without reabsorbing atmospheric moisture.[10] Immediately after cooling, each specimen is weighed to the nearest 0.1 mg. This is the "Conditioned Weight."
-
Immersion: The specimens are fully immersed in distilled water maintained at a controlled temperature, typically 23°C, for a duration of 24 hours.[10][11]
-
Final Weighing: After the 24-hour immersion period, the specimens are removed from the water, patted dry with a lint-free cloth to remove surface water, and immediately weighed again.[10] This is the "Wet Weight."
-
Calculation: The percent increase in weight due to water absorption is calculated using the following formula:
Water Absorption (%) = [(Wet Weight - Conditioned Weight) / Conditioned Weight] x 100
The average of the results from the three specimens is reported as the water absorption value.
Caption: A simplified 2D representation of Nylon 6,6 and Nylon 6,10 molecular chains interacting with water molecules.
Practical Implications for Researchers and Drug Development Professionals
The choice between Nylon 6,6 and Nylon 6,10 has significant practical consequences in research and development settings:
-
Dimensional Stability: For applications where tight tolerances and dimensional stability are critical, especially in humid environments or in contact with aqueous solutions, Nylon 6,10 is the superior choice. [3]The lower water absorption translates to less swelling and warping of the material.
-
Mechanical Property Retention: In applications where consistent mechanical performance is paramount, Nylon 6,10 will retain its strength and stiffness more effectively in the presence of moisture compared to Nylon 6,6. [8]* Drug Delivery and Formulation: In the context of drug development, the hydrophilicity of a polymer can influence drug release kinetics. The more hydrophobic nature of Nylon 6,10 may be advantageous for controlling the release of certain drug molecules.
-
Biomedical Devices: For implantable or fluid-contacting medical devices, the lower water uptake of Nylon 6,10 can lead to more predictable long-term performance and biocompatibility.
Conclusion
While both Nylon 6,6 and Nylon 6,10 are versatile and robust engineering thermoplastics, their interaction with water is a key differentiating factor. Nylon 6,6, with its higher concentration of amide groups, exhibits a greater affinity for water, leading to higher water absorption and more pronounced changes in its physical and mechanical properties. In contrast, Nylon 6,10, with its longer hydrocarbon chains, is significantly more resistant to water absorption, offering superior dimensional stability and property retention in moist or aqueous environments. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is crucial for making informed material selection decisions that ensure the reliability and success of their applications.
References
- Vertex AI Search. (n.d.). Water Absorption of Nylon.
- TANVI. (2024, July 31). Why is nylon film prone to moisture absorption.
- NYCOA. (2020, June 16). White Paper Brief: Nylon and Moisture Absorption.
- Bamberger Amco Polymers. (2024, February 27). Nylon and Moisture Absorption.
- Teknor Apex. (2022, March 1). Managing Moisture: The Science Behind Moisture Absorption in Nylon.
- ManoMano. (n.d.). Typical Material Properties for Nylon 6,6.
- The Madison Group. (n.d.). Nylon Structure vs. Water Absorption.
- TUE Research portal. (2025, January 15). Water absorption in aliphatic polyamide mixtures.
- RTP Company. (n.d.). Nylon 6/10 (PA) — Polyamide 6/10.
- Semantic Scholar. (2022, June 10). Influence of Atmospheric Conditions on Mechanical Properties of Polyamide with Different Content of Recycled Material in Selective Laser Sintering.
- Interempresas. (n.d.). POLYAMIDES.
- SpecialChem. (2025, July 29). Water Absorption at 24 Hours - (ASTM D570) Test of Plastics.
- Macromolecular Chemistry and Physics. (2023, January 24). Long Chain Polyamides: Influence of Methylene Sequence Length and External Forces on Structural Features.
- The Resin Enterprise, Inc. (n.d.). NYLON 6/6 MOLDING COMPOUNDS TYPICAL PROPERTIES.
- Direct Plastics Ltd. (n.d.). Nylon 66 Natural - Material Data Sheet.
- AZoM. (2001, May 12). Polyamide 6/10 - Nylon 6/10 - PA 6/10.
- UNITIKA. (n.d.). Water Absorption|UNITIKA Nylon 6.
- Kiyo R&D. (2024, September 20). Moisture Absorption Testing As Per ASTM D570.
- The Plastics Group of America. (n.d.). POLIFIL® NYLON 6/6 DATA SHEET.
- Intertek. (n.d.). Water Absorption ASTM D570.
- MatWeb. (n.d.). Water Absorption - ASTM D570 - Plastics.
- lookpolymers.com. (n.d.). Overview of materials for Nylon 6, 10% Glass Fiber Filled.
- The Plastic Shop. (2011, January 20). Extruded Nylon 6 Technical Properties Data Sheet.
- Micom Laboratories. (n.d.). ASTM D570 water absorption testing of plastics.
- TORAY PLASTICS. (n.d.). Physical properties | AMILAN.
- CORE. (n.d.). Moisture Absorption and Desorption Effects on Mechanical Behavior in Specialty Polyamide Products.
- Doriflon. (n.d.). material specs.
- Intech. (n.d.). Effects of Moisture Absorption on Nylon 6 through Nylon12 vs Power-Core.
- ResearchGate. (n.d.). Figure 4: The molecular structure of Nylon-6 versus Ny- lon-6, 6 yields...
- UL Prospector. (2021, January 20). The Difference between Nylon 6 and Nylon 66.
- Quora. (2018, April 15). Why is nylon 6.6 stronger than nylon 6.10?.
- Pure. (2010, January 1). Influence of water absorption on the mechanical properties of Polyamide 6 and Polyamide 4-6.
- Protolabs. (2023, November 29). Types of Nylons Compared.
Sources
- 1. White Paper Brief: Nylon and Moisture Absorption — NYCOA [nycoa.com]
- 2. Water Absorption of Nylon [honyplastic.com]
- 3. madisongroup.com [madisongroup.com]
- 4. bapolymers.com [bapolymers.com]
- 5. etp.teknorapex.com [etp.teknorapex.com]
- 6. interempresas.net [interempresas.net]
- 7. Water Absorption|UNITIKA Nylon 6|Nylon Resin|Products|UNITIKA Plastics Division [unitika.co.jp]
- 8. Nylon 6/10 (PA) — Polyamide 6/10 | RTP Company [rtpcompany.com]
- 9. quora.com [quora.com]
- 10. specialchem.com [specialchem.com]
- 11. kiyorndlab.com [kiyorndlab.com]
- 12. Water Absorption ASTM D570 [intertek.com]
- 13. micomlab.com [micomlab.com]
Biodegradation Kinetics: Bio-Based Nylon 6,10 vs. Synthetic Nylons
The following guide provides an in-depth technical comparison of the biodegradation kinetics and mechanisms of bio-based Nylon 6,10 versus synthetic Nylon 6 and Nylon 6,6.
Executive Summary: The "Bio-Based" vs. "Biodegradable" Fallacy
For researchers selecting polymers for drug delivery matrices or transient medical devices, a critical distinction must be made: Bio-based origin does not equate to biodegradability.
While Nylon 6,10 is derived ~63% from renewable castor oil (sebacic acid), experimental data and chemical kinetics confirm it is more recalcitrant to biodegradation than fully synthetic Nylon 6. This guide details the structural mechanisms—specifically amide bond density and hydrophobicity—that dictate these degradation rates, providing a validated protocol for assessing their stability.
Quick Comparison Matrix
| Feature | Nylon 6 (Polycaprolactam) | Nylon 6,6 | Bio-Based Nylon 6,10 |
| Source | Petroleum (Caprolactam) | Petroleum (HMDA + Adipic Acid) | Castor Oil (Sebacic Acid) + Petroleum (HMDA) |
| Amide Bond Density | High (1 per 6 carbons) | High (1 per 6 carbons) | Low (1 per 8 carbons avg) |
| Water Absorption (Sat.) | ~9.5% | ~8.5% | ~3.0% |
| Hydrolytic Stability | Lowest (Susceptible) | Moderate | Highest (Recalcitrant) |
| Biodegradation Status | Non-biodegradable | Non-biodegradable | Non-biodegradable |
*Note: Nylon 6 and 6,6 can be degraded by specific oligomer-hydrolasing enzymes (e.g., NylC) under highly specific conditions, but are persistent in natural environments.
Chemical Mechanisms of Resistance
The degradation rate of polyamides is governed by two primary factors: Hydrolytic Access and Enzymatic Recognition .
Hydrophobicity and Water Access
Biodegradation in polyamides initiates with hydrolysis of the amide bond (
-
Nylon 6: The short aliphatic chain (
) allows significant water uptake (~9.5%), plasticizing the matrix and facilitating hydrolytic attack. -
Nylon 6,10: The long sebacic acid chain (
) creates a substantial hydrophobic barrier. This reduces equilibrium moisture content to ~3%, effectively "shielding" the amide bonds from water and hydrolytic enzymes.
Amide Bond Density
Enzymes (like proteases or amidases) require specific binding sites. The "density" of these sites determines degradation potential.
-
Nylon 6: High density of amide bonds.
-
Nylon 6,10: The long alkyl segments dilute the concentration of cleavable amide bonds per unit length of the polymer chain, statistically reducing the probability of enzymatic cleavage events.
Visualization of Degradation Resistance
The following diagram illustrates why Nylon 6,10 resists the enzymatic pathways that can slowly attack Nylon 6.
Caption: Comparative degradation pathways. Nylon 6 allows water ingress and limited enzymatic attack, while Nylon 6,10's hydrophobicity shunts it toward environmental persistence.
Experimental Protocols for Validation
To objectively verify the biodegradation rates (or lack thereof) for regulatory or R&D purposes, the following self-validating protocols are recommended. These move beyond simple weight loss, which can be confounded by leaching of additives.
Protocol A: Accelerated Hydrolytic Degradation (Screening)
Purpose: Rapidly assess the stability of the polymer backbone against hydrolysis, simulating years of environmental exposure.
-
Sample Preparation: Cut films (100 µm thickness) of Nylon 6, 6,6, and 6,10. Vacuum dry at 80°C for 24h to remove initial moisture.
-
Medium: Phosphate Buffered Saline (PBS) pH 7.4 at 80°C (accelerated condition).
-
Sampling: Remove triplicates at Days 7, 14, 21, and 28.
-
Analysis (The Self-Validating Step):
-
Do not rely solely on weight loss.
-
Viscosity Measurement: Dissolve samples in formic acid and measure Intrinsic Viscosity (IV). A drop in IV indicates molecular weight reduction (chain scission) before mass loss occurs.
-
Expectation: Nylon 6 will show a measurable drop in IV; Nylon 6,10 will remain statistically unchanged.
-
Protocol B: Respirometric Soil Burial Test (ISO 17556 / ASTM D5988)
Purpose: Definitive proof of mineralization (conversion to CO2), distinguishing true biodegradation from disintegration.
-
System Setup: Closed bioreactor vessels containing standardized soil (humidity 50% WHC).
-
Test Material: Polymer powder (milled to <250 µm to maximize surface area) mixed with soil.
-
Control: Cellulose (Positive), Polyethylene (Negative).
-
-
Detection: Continuous airflow through the reactor into a CO2 trap (NaOH solution) or IR sensor.
-
Duration: 90 to 180 days.
-
Calculation:
(Where ThCO2 is Theoretical CO2 based on carbon content). -
Causality Check: If Nylon 6,10 shows <10% mineralization while Cellulose is >70%, the material is classified as non-biodegradable.
Quantitative Performance Data
The following data summarizes field-proven comparisons from literature regarding the stability of these polyamides.
| Property | Nylon 6 | Nylon 6,6 | Nylon 6,10 | Significance |
| Melting Point ( | 220°C | 260°C | 215°C | Lower |
| Glass Transition ( | 47°C | 50°C | 40°C | Low |
| Enzymatic Mass Loss (Subtilisin, 28 days) | ~1-2% | <1% | <0.5% | Nylon 6,10 is effectively inert to standard proteases. |
| Water Uptake (24h immersion) | 1.6% | 1.5% | 0.4% | Critical indicator of hydrolytic resistance. |
Data Interpretation: Despite having a lower melting point than Nylon 6,6, Nylon 6,10 exhibits the lowest degradation potential . This contradicts the general rule that lower thermal properties correlate with faster degradation. The causal factor is the hydrophobic shielding provided by the sebacic acid segments.
Conclusion & Recommendations
Scientific Verdict: Bio-based Nylon 6,10 is not a biodegradable alternative to synthetic nylons. It is a durable, engineering-grade thermoplastic that offers a reduced carbon footprint (at source) but poses the same long-term environmental persistence issues as Nylon 6 and 6,6.
Recommendations for Drug Development & Research:
-
For Transient Implants: Do not use Nylon 6,10 if resorption is required. Use Polydioxanone (PDS) or PLGA.
-
For Durable Devices: Nylon 6,10 is an excellent candidate for tubing or housing where high dimensional stability and resistance to bodily fluids (hydrolysis) are required, superior to Nylon 6.
-
Labeling: Strictly avoid labeling Nylon 6,10 as "biodegradable" to prevent regulatory non-compliance. Use "Bio-sourced" or "Renewable content."[2]
References
-
Sudhakar, M., et al. (2007). "Marine bacteria mediated degradation of nylon 66 and 6." International Biodeterioration & Biodegradation. Link
-
Negoro, S. (2000). "Biodegradation of nylon oligomers." Applied Microbiology and Biotechnology. Link
-
Tokiwa, Y., et al. (2009). "Biodegradability of Plastics."[3][4] International Journal of Molecular Sciences. Link
-
ASTM International. "ASTM D5988-18 Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil." Link
-
Bioplastics Guide. "Polyamides (PA) - Nylon 6,10 Properties and Applications." Link
Sources
Unlocking Bio-Polymers: XRD Crystallinity Analysis of Hexamethylenediamine Sebacate (PA610) vs. Industry Alternatives
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
As the biomedical and pharmaceutical industries pivot toward sustainable, high-performance materials, Hexamethylenediamine Sebacate , commonly known as Polyamide 610 (PA610) , has emerged as a critical structural and functional polymer. Synthesized from hexamethylenediamine and castor oil-derived sebacic acid, PA610 bridges the gap between the robust mechanical properties of traditional petrochemical nylons and the biocompatibility required for advanced medical applications.
For drug development professionals engineering sustained-release matrices, resorbable implants, or flexible catheters, understanding the structural morphology of PA610 is paramount. The polymer's Degree of Crystallinity (DOC) directly dictates its degradation kinetics, mechanical stability, and drug elution rates. This guide provides an in-depth comparative analysis of PA610's crystallinity profile and outlines a self-validating X-ray Diffraction (XRD) protocol for precise morphological quantification.
The Mechanistic Foundation: PA610 Crystallinity & The Brill Transition
PA610 is a semi-crystalline polymer. Its macroscopic properties are governed by the ratio of its highly ordered crystalline domains to its disordered amorphous regions. At room temperature, PA610 predominantly crystallizes in the thermodynamically stable triclinic
When subjected to Wide-Angle X-ray Diffraction (WAXD), the
The Brill Transition
A defining mechanistic feature of PA610 is its behavior under thermal stress, known as the Brill transition . 3 reveal that as PA610 is heated to approximately 190 °C, anisotropic thermal expansion forces the two primary
Comparative Analysis: PA610 vs. Industry Alternatives
To objectively evaluate PA610, we must compare it against the petrochemical standard Polyamide 66 (PA66) and the fully bio-based Polyamide 1010 (PA1010) . The fundamental causality driving the differences in their performance is the aliphatic chain length .
PA66 utilizes a 6-carbon adipic acid, resulting in a high density of amide groups. This high hydrogen-bonding density yields a high melting point and superior rigidity but causes excessive moisture absorption. In contrast, PA610 utilizes a 10-carbon sebacic acid. This longer aliphatic segment dilutes the amide concentration, which slightly lowers the melting point but drastically reduces water uptake, making PA610 highly dimensionally stable in aqueous physiological environments.
Table 1: Structural and Thermal Comparison of Polyamides
| Property | Polyamide 66 (PA66) | Polyamide 610 (PA610) | Polyamide 1010 (PA1010) |
| Monomer Source | Hexamethylenediamine + Adipic Acid (Petrochemical) | Hexamethylenediamine + Sebacic Acid (Partially Bio-based) | Decanediamine + Sebacic Acid (100% Bio-based) |
| Melting Temp ( | ~260 °C | ~220 °C | ~200 °C |
| Moisture Absorption | High (~8.5% at saturation) | Low-Moderate (~3.5% at saturation) | Very Low (~1.8% at saturation) |
| XRD | |||
| Brill Transition ( | ~160 °C | ~190 °C | ~150 °C |
| Biomedical Use Case | Structural surgical tools | Drug delivery matrices, catheters | Flexible tubing, biosensors |
Experimental Protocol: XRD Crystallinity Quantification
Because polyamides are highly polymorphic, determining the exact Degree of Crystallinity requires a rigorous, self-validating workflow. 5 highlight that variations in cooling rates drastically alter the final crystalline structure[5]. The following protocol ensures batch-to-batch reproducibility.
Step-by-Step Methodology
Step 1: Sample Preparation & Thermal Normalization
-
Action: Melt-press the PA610 sample at 240 °C (20 °C above its
) for 3 minutes to erase previous thermal history. Cool the sample to room temperature at a strictly controlled rate of 10 °C/min. -
Causality: Polymer crystallinity is entirely dependent on thermal history. Rapid quenching yields an amorphous-heavy structure with imperfect crystals, while slow cooling allows sufficient time for chain reorganization into the thermodynamically stable triclinic
-phase [6][6].
Step 2: X-Ray Diffraction Acquisition
-
Action: Mount the normalized sample in a diffractometer utilizing Cu K
radiation ( Å). Execute a continuous scan from to at a scan rate of /min. -
Causality: The primary crystalline peaks for PA610 appear between
and . A slow scan rate maximizes the signal-to-noise ratio, which is critical for accurately capturing the underlying amorphous halo.
Step 3: Peak Deconvolution and DOC Calculation
-
Action: Utilize profile fitting software (e.g., pseudo-Voigt functions) to separate the sharp crystalline peaks from the broad amorphous baseline. Calculate the Degree of Crystallinity (DOC) using the formula:
, where is the crystalline area and is the amorphous area. -
Causality: Failing to deconvolve the diffuse scattering of the amorphous regions artificially inflates the perceived crystallinity, leading to dangerous miscalculations in mechanical strength and drug elution predictions.
Step 4: Variable-Temperature XRD (VT-XRD)
-
Action: To validate the Brill transition, heat the sample in situ from 25 °C to 200 °C, capturing rapid diffractograms every 10 °C.
-
Causality: Monitoring the merging of the
and peaks confirms the structural integrity and thermal stability boundaries of the specific PA610 batch.
Figure 1: Step-by-step experimental workflow for PA610 XRD crystallinity analysis.
Biomedical Implications: Crystallinity-Driven Drug Delivery
In the realm of pharmacology,7[7]. The therapeutic efficacy of these systems is entirely dependent on the polymer's crystallinity, which can be engineered during the manufacturing process.
By manipulating the cooling rate, scientists can tailor the DOC. A highly crystalline PA610 matrix (achieved via slow cooling) features a dense hydrogen-bond network that restricts the penetration of physiological fluids. This results in a highly controlled, zero-order sustained release of the embedded Active Pharmaceutical Ingredient (API). Conversely, rapid quenching yields an amorphous-rich matrix with increased free volume, facilitating rapid fluid ingress and a "burst" release profile, which is highly desirable for acute therapeutic interventions [8][8].
Figure 2: Logical relationship between PA610 thermal history, crystallinity, and drug elution.
References
-
Synthesis and characterization of nylon-610 phase change materials with varied reduced graphene oxide filler ratios . E3S Web of Conferences. 2
-
Non-Isothermal Crystallization Kinetics of Montmorillonite/Polyamide 610 Nanocomposites . PMC / NIH. 5
-
New Crystalline Transitions in Nylons 4,6, 6,10, and 6,12 Using High Temperature X-ray Diffraction Studies . Macromolecules - ACS Publications. 3
-
DSC and XRD Crystallinity Measurements for Carbon Fiber-reinforced Polyamide-6 Laminates Processed at Different Cooling Rates . Lirias / KU Leuven. 6
-
New Crystalline Transitions in Nylons 4,6, 6,10, and 6,12 Using High Temperature X-ray Diffraction Studies (Brill Transition Focus) . Macromolecules - ACS Publications. 4
-
Sebacic Acid Market Size & Forecast[2033] . Market Reports World. 7
-
Thermodynamic characteristics of the aliphatic polyamide crystal structures: Enhancement of nylon 66α, 610α and 77γ polymers . ResearchGate. 1
-
Biodegradable Polymers: Properties, Applications, and Environmental Impact . PMC / NIH. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-Isothermal Crystallization Kinetics of Montmorillonite/Polyamide 610 Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. marketreportsworld.com [marketreportsworld.com]
- 8. Biodegradable Polymers: Properties, Applications, and Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Nylon 6,10 vs. Nylon 11 Mechanical Properties
[1]
Executive Summary: The Stiffness-Flexibility Trade-off
For researchers and engineers in drug delivery and medical device development, the choice between Nylon 6,10 (PA 610) and Nylon 11 (PA 11) is rarely about "better" or "worse"—it is a strategic decision between structural rigidity and flexible durability .
-
Nylon 6,10 is the "Bridge Polymer." It retains the high modulus and thermal stability of short-chain nylons (like PA 6) while offering improved dimensional stability. It is the candidate of choice for precision molded parts and semi-rigid filaments.
-
Nylon 11 is the "Flexible Shield." With a lower amide density, it behaves more like a high-performance elastomer. It is the gold standard for flexible medical tubing, catheters, and impact-resistant casings where ductility and low moisture uptake are paramount.
Molecular Architecture & Causality
To predict performance, one must understand the molecular origins of these properties. The mechanical divergence between PA 6,10 and PA 11 stems directly from the concentration of amide groups (-CONH-) along the polymer backbone.
The Mechanism of Hydrogen Bonding
Nylons derive their strength from inter-chain hydrogen bonds between the carbonyl oxygen and the amide hydrogen.
-
Nylon 6,10: Synthesized from hexamethylenediamine (6 carbons) and sebacic acid (10 carbons). It has a higher frequency of amide linkages per unit length compared to PA 11. This higher "H-bond density" restricts chain mobility, resulting in higher crystallinity, stiffness, and melting points.
-
Nylon 11: Synthesized from 11-aminoundecanoic acid (11 carbons).[1][2] The long aliphatic segments (10 methylene groups between amides) act as "internal plasticizers," spacing out the rigid H-bonds. This allows for greater chain rotation, imparting inherent flexibility and toughness.
Visualization: Structure-Property Correlation
The following diagram illustrates the causal pathway from molecular structure to macroscopic property.
Figure 1: Causal relationship between methylene chain length, hydrogen bonding density, and resulting mechanical profiles.
Comparative Mechanical Data
The following data aggregates typical commercial values. Note the distinction between Dry (DAM) and Conditioned (50% RH) states. Nylons are hygroscopic; water molecules disrupt H-bonds, acting as a plasticizer that lowers stiffness but increases toughness.
| Property | Condition | Nylon 6,10 (PA 610) | Nylon 11 (PA 11) | Performance Implication |
| Tensile Modulus | Dry | 2.1 – 2.6 GPa | 1.2 – 1.4 GPa | PA 610 is ~80% stiffer, ideal for structural housing. |
| Conditioned | 1.2 – 1.6 GPa | 0.8 – 1.0 GPa | PA 11 retains consistency; PA 610 softens significantly. | |
| Tensile Strength | Dry | 55 – 60 MPa | 45 – 50 MPa | PA 610 handles higher static loads. |
| Elongation at Break | Dry | 100 – 150% | 300 – 400% | PA 11 stretches 3x more before failure; critical for tubing. |
| Water Absorption | Saturation (23°C) | ~3.5% | ~1.9% | PA 11 is superior for dimensional stability in fluids. |
| Melting Point | N/A | ~223°C | ~189°C | PA 610 withstands higher thermal sterilization cycles. |
| Density | N/A | 1.08 g/cm³ | 1.04 g/cm³ | Negligible difference for most small parts. |
Data synthesized from commercial resin comparisons (e.g., Arkema Rilsan vs. DuPont Zytel grades) [1, 2, 6].
Environmental Stability: The Moisture Factor
For medical applications, moisture absorption is the critical differentiator.
-
PA 6,10: Absorbs less water than PA 6 or PA 66, but still enough to cause dimensional swelling (~0.5% linear change). In humid environments, its modulus drops by ~40%.
-
PA 11: Is highly hydrophobic for a polyamide. It maintains its mechanical integrity and dimensions even when submerged. This makes it the standard for catheters and pneumatic tubing where kinking or swelling would be catastrophic [4, 5].
Experimental Protocol: Validating Mechanical Properties
To verify these properties in a lab setting, a rigorous protocol based on ASTM D638 is required.[3] The most common error in nylon testing is inconsistent sample conditioning.
Self-Validating Workflow
This protocol ensures that measured differences are due to material properties, not environmental variance.
Equipment: Universal Testing Machine (Instron/Zwick), Extensometer, Humidity Chamber.
-
Specimen Preparation:
-
Injection mold Type I tensile bars (dogbones).[3]
-
Critical: Inspect for voids or sink marks which cause premature failure.
-
-
Conditioning (The Control Step):
-
Dry as Molded (DAM): Seal in moisture-proof bags immediately after molding. Desiccate for 24h at 80°C if exposed.
-
Conditioned: Immerse in water at 23°C for 24 hours OR place in a climatic chamber at 23°C/50% RH until equilibrium weight is reached (typically 1-2 weeks for equilibrium).
-
Validation: Weigh samples daily. Testing proceeds only when weight change is <0.1% over 24 hours.
-
-
Testing (ASTM D638):
-
Speed: 5 mm/min (for modulus) and 50 mm/min (for break).
-
Gauge Length: 50 mm.[3]
-
Pre-load: 1N to remove slack.
-
-
Analysis:
-
Calculate Stress (Load/Area) vs. Strain (Extension/Gauge Length).
-
Report Modulus (slope of linear region) and Elongation at Break.
-
Visualization: Testing Workflow
Figure 2: ASTM D638 testing workflow emphasizing the conditioning branch for hygroscopic materials.
Applications in Drug Development & Devices
Nylon 6,10: The Structural Component
Due to its higher stiffness and thermal resistance, PA 6,10 is used in:
-
Drug Delivery Devices: Internal gears and ratchets in insulin pens where dimensional precision is vital.
-
Surgical Instruments: Handles and grips that must withstand autoclave sterilization (melting point ~223°C).
-
Filaments: Bristles for medical cleaning brushes.
Nylon 11: The Fluid Handling Specialist
Due to its flexibility, biocompatibility (USP Class VI grades available), and chemical resistance, PA 11 is used in:
-
Medical Tubing: Catheters and feeding tubes that must resist kinking while navigating tortuous vascular paths.
-
Balloon Catheters: High burst pressure resistance combined with compliance.
-
Pneumatic Lines: In hospital beds and monitoring equipment.
References
-
MakeItFrom.com. (2020). Polyamide (PA, Nylon) 11 vs. Polyamide (PA, Nylon) 6/10 (610).[4] Retrieved from
-
SpecialChem. (2024). Polyamide 6-10 (Nylon 6-10) Material Guide. Retrieved from
-
AZoM. (2001).[5] Polyamide 6/10 - Nylon 6/10 - PA 6/10 Properties and Applications.[1][6] Retrieved from
-
Arkema. (n.d.). Rilsan® PA11: The Bio-Based Performance Polymer. Retrieved from
-
Pollen AM. (n.d.). Mechanical Testing Protocol (ASTM D638).[7][8][9] Retrieved from
-
Chiggo. (2025).[6] Types of Nylon: How to Choose the Right Grade. Retrieved from
Sources
- 1. specialchem.com [specialchem.com]
- 2. cabledatasheet.com [cabledatasheet.com]
- 3. boundengineering.com [boundengineering.com]
- 4. PA 11 vs. PA 6/10 :: MakeItFrom.com [makeitfrom.com]
- 5. azom.com [azom.com]
- 6. Types of Nylon: How to Choose the Right Grade - Chiggo [chiggofactory.com]
- 7. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 8. victortestingmachine.com [victortestingmachine.com]
- 9. zwickroell.com [zwickroell.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
